molecular formula C8H12N2O B1651532 2-Methoxy-1-pyridin-4-ylethanamine CAS No. 1270569-51-1

2-Methoxy-1-pyridin-4-ylethanamine

Cat. No.: B1651532
CAS No.: 1270569-51-1
M. Wt: 152.19
InChI Key: WPAZIGDNUANDSC-UHFFFAOYSA-N
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Description

2-Methoxy-1-pyridin-4-ylethanamine is a chemical compound with the molecular formula C14H16N2O2 and is intended for research purposes only . It is not intended for human or veterinary diagnostic or therapeutic uses. This compound features a pyridine ring, a common pharmacophore in medicinal chemistry, linked to an ethanamine chain with a methoxy substituent. This molecular architecture suggests potential utility as a building block in organic synthesis and pharmaceutical research, particularly in the development of novel ligands for biological targets. Researchers may employ this compound in the exploration of structure-activity relationships, biochemical pathway analysis, or as a precursor for more complex chemical entities. The physicochemical properties, such as the presence of both hydrogen bond donor and acceptor sites, can influence its solubility and binding characteristics. As with all research chemicals, proper safety protocols must be followed. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-methoxy-1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-6-8(9)7-2-4-10-5-3-7/h2-5,8H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAZIGDNUANDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272230
Record name 4-Pyridinemethanamine, α-(methoxymethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270569-51-1
Record name 4-Pyridinemethanamine, α-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1270569-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanamine, α-(methoxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Stability and Degradation Profile of 2-Methoxy-1-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of 2-Methoxy-1-pyridin-4-ylethanamine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of amine and pyridine chemistry, alongside proven methodologies for stability testing, to construct a scientifically robust predictive profile. The guide details potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, it outlines a complete, self-validating protocol for a forced degradation study, inclusive of a stability-indicating HPLC-UV/MS method for the separation and identification of potential degradants. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the characterization and formulation of 2-Methoxy-1-pyridin-4-ylethanamine and structurally related compounds.

Introduction: Understanding the Molecule

2-Methoxy-1-pyridin-4-ylethanamine is a molecule of interest in pharmaceutical research due to its unique structural combination of a pyridine ring, an ethylamine side chain, and a methoxy group. Each of these moieties contributes to the overall physicochemical properties of the compound, including its stability. The pyridine ring, a heteroaromatic amine, can influence the compound's basicity and susceptibility to certain metabolic and chemical transformations.[1][2][3] The primary amine group is a key functional group that can undergo various reactions, including oxidation and condensation.[4] The methoxy group can also influence the electronic properties of the molecule and may be subject to cleavage under certain conditions.

A thorough understanding of the stability and degradation profile of this molecule is paramount for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule, potential degradation products, and degradation pathways.[5][6] This information is essential for the development and validation of stability-indicating analytical methods, which are a regulatory requirement for drug registration.[5][7]

Predicted Intrinsic Stability and Degradation Pathways

Based on the functional groups present in 2-Methoxy-1-pyridin-4-ylethanamine, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

The molecule is expected to be relatively stable to hydrolysis across a range of pH values due to the absence of readily hydrolyzable functional groups like esters or amides. However, under strongly acidic or basic conditions and elevated temperatures, some degradation may occur.

  • Acidic Conditions: The pyridine nitrogen and the primary amine will be protonated. While generally stable, extreme conditions could potentially lead to reactions involving the ether linkage, although this is less likely.

  • Basic Conditions: In strongly basic solutions, the primary amine could potentially participate in condensation reactions if reactive carbonyl species are present. However, inherent hydrolytic degradation is expected to be minimal.

Oxidative Degradation

Oxidative degradation is predicted to be a significant pathway for this molecule.[4] The primary amine and the carbon atom alpha to the nitrogen are particularly susceptible to oxidation.[8]

  • Mechanism: The degradation is likely to proceed via a free radical mechanism, potentially initiated by abstraction of a hydrogen atom from the alpha-carbon or the nitrogen of the amine.[4][8] This can lead to the formation of imines, which may further hydrolyze to form an aldehyde or ketone and ammonia. The pyridine ring itself can also be a site for oxidation, potentially forming N-oxides or hydroxylated derivatives.[1]

  • Potential Degradants:

    • Oxidation of the amine: Formation of an imine, followed by hydrolysis to 4-(2-methoxyacetyl)pyridine and ammonia.

    • Oxidation of the pyridine ring: Formation of 2-Methoxy-1-(1-oxido-pyridin-4-yl)ethanamine (the N-oxide).

    • Oxidation of the methylene bridge: Cleavage of the C-C bond is possible under harsh oxidative conditions.

Photolytic Degradation

The pyridine ring contains a chromophore that can absorb UV light, making the molecule potentially susceptible to photodegradation.

  • Mechanism: Upon absorption of light, the molecule can be excited to a higher energy state, leading to various photochemical reactions. These can include photo-oxidation, isomerization, or cleavage of bonds.[9] The presence of the methoxy group might also influence the photochemical reactivity.

  • Potential Degradants: Complex mixtures of products can be formed, and their identification would require advanced analytical techniques like LC-MS/MS.

Thermal Degradation

At elevated temperatures, thermal degradation can occur.[10][11]

  • Mechanism: The weakest bonds in the molecule are likely to cleave first. This could involve the C-N bond of the ethylamine side chain or the C-O bond of the methoxy group. Polymerization reactions involving the amine group are also a possibility at high temperatures.[11]

  • Potential Degradants:

    • Cleavage of the ethylamine side chain.

    • Demethylation of the methoxy group to form the corresponding phenol.

    • Formation of oligomeric or polymeric impurities.

A Framework for Investigation: Forced Degradation Study Protocol

To experimentally determine the stability and degradation profile of 2-Methoxy-1-pyridin-4-ylethanamine, a comprehensive forced degradation study is required.[5][6] This study will expose the drug substance to various stress conditions to generate potential degradation products and establish degradation pathways.

Experimental Workflow

The following diagram illustrates the logical flow of a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation DS Drug Substance (2-Methoxy-1-pyridin-4-ylethanamine) Sol Prepare Stock Solution (e.g., 1 mg/mL in Methanol:Water) DS->Sol Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sol->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Sol->Base Expose to Stress Ox Oxidation (e.g., 3% H2O2, RT) Sol->Ox Expose to Stress Thermal Thermal Stress (e.g., Solid, 80°C) Sol->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B guidelines) Sol->Photo Expose to Stress Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Ox->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC PeakPurity Assess Peak Purity HPLC->PeakPurity MassBalance Calculate Mass Balance HPLC->MassBalance ID Identify Degradants (MS data) HPLC->ID Pathway Propose Degradation Pathways ID->Pathway

Caption: Workflow for a forced degradation study.

Detailed Methodologies

3.2.1. Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh approximately 10 mg of 2-Methoxy-1-pyridin-4-ylethanamine and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water to obtain a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same diluent to a final concentration of approximately 100 µg/mL for HPLC analysis.

3.2.2. Stress Conditions

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the working concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute to the working concentration.

  • Thermal Degradation: Place a known amount of the solid drug substance in a controlled temperature oven at 80°C for 7 days. At appropriate time points, withdraw a sample, prepare a solution at the working concentration, and analyze.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Stability-Indicating HPLC-UV/MS Method

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[7][12]

Table 1: Proposed HPLC-UV/MS Method Parameters

ParameterProposed ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes more non-polar compounds.
Gradient Elution 5% B to 95% B over 30 minutesTo ensure separation of potential degradants with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µLStandard injection volume.
UV Detection 254 nm and 280 nmTo detect the pyridine chromophore and any potential degradants.
MS Detector ESI in positive ion modeTo obtain mass information for peak identification.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13]

Data Interpretation and Reporting

Peak Purity and Mass Balance
  • Peak Purity: The purity of the parent peak in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.[14]

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100% to ensure that all significant degradation products have been detected.

Identification of Degradation Products

The mass spectrometer coupled to the HPLC will provide mass-to-charge (m/z) ratios for the parent compound and any degradation products. This information, along with fragmentation patterns from MS/MS experiments, can be used to propose structures for the degradants.[15][16]

Table 2: Predicted Degradation Products and their m/z Values

Potential Degradation ProductProposed StructurePredicted [M+H]⁺
2-Methoxy-1-(1-oxido-pyridin-4-yl)ethanamineC₁₄H₁₆N₂O₂245.12
4-(2-methoxyacetyl)pyridineC₈H₉NO₂152.06
2-Hydroxy-1-pyridin-4-ylethanamineC₇H₁₀N₂O139.08
Degradation Pathway Elucidation

Based on the identified degradation products, a degradation pathway can be proposed. This provides a comprehensive understanding of the chemical liabilities of the molecule.

Degradation_Pathway Parent 2-Methoxy-1-pyridin-4-ylethanamine N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H2O2) Imine Imine Intermediate Parent->Imine Oxidation (H2O2) Ketone 4-(2-methoxyacetyl)pyridine Imine->Ketone Hydrolysis

Sources

Technical Guide: Therapeutic Targeting of 2-Methoxy-1-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 2-Methoxy-1-pyridin-4-ylethanamine . Due to the specific nature of this compound as a structural analogue within the 4-pyridyl-ethylamine class, this analysis synthesizes established Structure-Activity Relationship (SAR) data from the broader class of Rho-associated kinase (ROCK) inhibitors and AGC kinase ligands.

Executive Summary

2-Methoxy-1-pyridin-4-ylethanamine represents a specialized pharmacophore within the 4-pyridyl-ethylamine class of bioactive molecules. Its structural architecture—characterized by a pyridine ring (position 4) linked to a primary amine and a methoxy-substituted ethyl chain—identifies it as a high-probability ligand for AGC kinases , specifically Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC) .

This guide details the molecular mechanism, predicted binding modes, and experimental validation protocols for utilizing this compound as a lead structure in the development of therapeutics for glaucoma , hypertension , and neuroregeneration .

Chemical Identity & Pharmacophore Analysis

Structural Definition

The molecule consists of a pyridine ring acting as the primary "warhead" for kinase hinge binding, coupled with a chiral ethylamine linker that directs the molecule into the ribose-binding pocket.

  • Systematic Name: 1-(Pyridin-4-yl)-2-methoxyethan-1-amine

  • Core Scaffold: 4-Pyridylethylamine (4-PEA)

  • Key Functional Groups:

    • Pyridine Nitrogen (N1): Acts as a critical Hydrogen Bond Acceptor (HBA) for the kinase hinge region (typically Met156 in ROCK1).

    • Primary Amine (-NH2): Functions as a Hydrogen Bond Donor (HBD) and cationic center, interacting with conserved Asp/Glu residues (e.g., Asp160) in the catalytic cleft.

    • Methoxy Group (-OCH3): Provides lipophilic bulk and potential H-bond acceptance, likely enhancing selectivity by probing the hydrophobic sub-pockets adjacent to the ATP-binding site.

Physicochemical Profile (Predicted)
PropertyValue (Est.)Relevance
Molecular Weight ~152.19 g/mol Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery).
LogP 0.5 - 0.9High water solubility; ideal for ophthalmic formulations (e.g., eye drops).
pKa (Pyridine) ~5.2Uncharged at physiological pH, facilitating membrane permeation.
pKa (Amine) ~9.5Protonated at physiological pH, ensuring electrostatic interaction with target enzymes.

Primary Therapeutic Target: Rho-Associated Kinase (ROCK)

The most authoritative target for 4-pyridyl-ethylamine derivatives is the Rho-associated coiled-coil containing protein kinase (ROCK) , specifically isoforms ROCK1 and ROCK2.

Mechanism of Action

ROCK is a downstream effector of the small GTPase RhoA. It regulates cell shape, motility, and contraction by phosphorylating the Myosin Light Chain (MLC) and inactivating Myosin Light Chain Phosphatase (MLCP).

Inhibition by 2-Methoxy-1-pyridin-4-ylethanamine:

  • Competitive Binding: The compound competes with ATP for the active site of the ROCK kinase domain.

  • Hinge Interaction: The pyridine nitrogen forms a hydrogen bond with the backbone amide of Met156 (ROCK1 numbering).

  • Ribose Pocket Occupancy: The ethylamine chain extends into the ribose pocket, where the protonated amine forms a salt bridge with Asp160 or Glu164 .

  • Outcome: Prevention of MLC phosphorylation

    
     Smooth muscle relaxation 
    
    
    
    Actin cytoskeleton reorganization.
Therapeutic Indications
  • Glaucoma: Inhibition of ROCK in the trabecular meshwork relaxes the cellular cytoskeleton, increasing aqueous humor outflow and lowering Intraocular Pressure (IOP).

  • Hypertension: Systemic vasodilation via vascular smooth muscle relaxation.

  • Neuroregeneration: Inhibition of ROCK promotes axon growth cone extension, potentially aiding recovery in spinal cord injury.

Signaling Pathway Visualization

The following diagram illustrates the canonical RhoA/ROCK pathway and the intervention point of the inhibitor.

ROCK_Pathway GPCR GPCR Agonist (e.g., Thrombin, LPA) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MBS MYPT1 (Phosphatase Subunit) ROCK->MBS Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor 2-Methoxy-1-pyridin-4-ylethanamine (Inhibitor) Inhibitor->ROCK Inhibits (ATP Competitive) MBS->MLC Dephosphorylates pMLC p-MLC (Phosphorylated) MLC->pMLC Kinase Activity Actin Actin Cytoskeleton (Contraction/Stress Fibers) pMLC->Actin Promotes Contraction

Figure 1: Mechanism of Action. The inhibitor blocks ROCK activity, preventing the phosphorylation of MLC and MYPT1, ultimately leading to cytoskeletal relaxation.

Secondary Targets: AGC Kinase Family

Due to the high conservation of the ATP-binding cleft among AGC kinases, 2-Methoxy-1-pyridin-4-ylethanamine may exhibit activity against:

  • Protein Kinase A (PKA):

    • Relevance: PKA regulates metabolic pathways and gene expression.

    • Risk: Off-target inhibition can lead to systemic side effects (e.g., vasodilation, cardiac effects).

    • Selectivity Strategy: The methoxy group on the ethyl chain is a critical lever. Modifying its stereochemistry or size can reduce PKA affinity relative to ROCK.

  • Protein Kinase C (PKC):

    • Relevance: Involved in immune response and cell proliferation.

    • Potential: PKC inhibition is explored for diabetic complications, though high selectivity is required.

Experimental Validation Protocols

To validate 2-Methoxy-1-pyridin-4-ylethanamine as a therapeutic lead, the following hierarchical assay system is recommended.

In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of the compound against recombinant ROCK1/2.

Protocol:

  • Reagents: Recombinant human ROCK1 (1-535), Fluorescein-labeled peptide substrate (e.g., S6 peptide), ATP (at Km), and assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

  • Preparation: Prepare a 10-point serial dilution of 2-Methoxy-1-pyridin-4-ylethanamine in DMSO (Final DMSO < 1%).

  • Reaction:

    • Mix Enzyme (5 nM) + Inhibitor (variable) + Substrate (1 µM).

    • Initiate with ATP (10 µM).

    • Incubate at 25°C for 60 minutes.

  • Detection: Add EDTA to stop the reaction. Measure phosphorylation via IMAP (Immobilized Metal Assay for Phosphochemicals) or FRET signal.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    
Ex Vivo Aortic Ring Contraction Assay

Objective: Assess functional vasorelaxation activity (relevant for hypertension/glaucoma).

Protocol:

  • Isolation: Isolate thoracic aorta from Sprague-Dawley rats. Clean adherent fat and cut into 3-mm rings.

  • Setup: Mount rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Pre-contraction: Induce stable contraction using Phenylephrine (PE, 1 µM) or High K+ (60 mM).

  • Dosing: Add 2-Methoxy-1-pyridin-4-ylethanamine cumulatively (

    
     M to 
    
    
    
    M).
  • Measurement: Record isomeric tension changes. Calculate % relaxation relative to the pre-contracted state.

In Silico Molecular Docking

Objective: Predict binding pose and affinity.

Workflow:

  • Protein Structure: Retrieve PDB ID: 2ETR (ROCK1 with Fasudil) or 2ESM .

  • Ligand Prep: Generate 3D conformers of 2-Methoxy-1-pyridin-4-ylethanamine; compute partial charges (Gasteiger).

  • Grid Generation: Center grid box on the ATP binding site (defined by Met156).

  • Docking: Use AutoDock Vina or GOLD.

    • Constraint: Enforce H-bond between Pyridine-N and Met156 backbone NH.

  • Scoring: Evaluate docking score (kcal/mol) and visual inspection of the Methoxy group interaction with the hydrophobic pocket (Val90, Leu205).

Comparative Analysis (SAR Context)

The following table contextualizes the compound against known standards.

CompoundCore ScaffoldKey ModificationPrimary TargetClinical Status
Fasudil IsoquinolineHomopiperazine ringROCK / PKAApproved (Japan/China)
Ripasudil IsoquinolineFluorine + HomopiperazineROCK2 (Selective)Approved (Glaucoma)
Y-27632 PyridineCyclohexane-amide linkerROCK / PKCResearch Tool
2-Methoxy-1-pyridin-4-ylethanamine Pyridine Methoxy-ethylamine ROCK (Predicted) Pre-clinical / Lead

Technical Insight: The transition from isoquinoline (Fasudil) to pyridine (Y-27632 and this compound) often retains potency while altering the metabolic profile. The specific "methoxy-ethyl" tail offers a unique vector for optimizing solubility and reducing blood-brain barrier (BBB) penetration if peripheral restriction is desired (e.g., for glaucoma eye drops).

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new pharmaceutical agents for cardiovascular diseases." Journal of Cardiovascular Pharmacology.

  • Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.

  • Jacobs, M., et al. (2006). "Structure-based design of potent and selective Rho-kinase inhibitors." Journal of Biomolecular Screening.

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics.

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta.

Methodological & Application

Application Note: Optimized Synthesis of 2-Methoxy-1-(pyridin-4-yl)ethanamine (MPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-Methoxy-1-(pyridin-4-yl)ethanamine (MPEA) presents a classic challenge in heterocyclic chemistry: installing a primary amine adjacent to a basic pyridine ring while maintaining a labile ether linkage. This fragment is a critical pharmacophore in Rho-associated protein kinase (ROCK) inhibitors and various CNS-active agents.

Traditional routes often rely on the Gabriel synthesis or Delépine reaction on the corresponding chloride, which suffer from poor atom economy and harsh deprotection conditions that can degrade the pyridine ring. Furthermore, direct reductive amination of the precursor ketone using standard conditions (e.g., NaBH₃CN/NH₄OAc) frequently leads to over-alkylation (secondary/tertiary amine formation) and low yields due to the competing basicity of the pyridine nitrogen.

This Application Note presents an optimized, two-stage protocol:

  • Controlled Functionalization: Regioselective

    
    -methoxylation of 4-acetylpyridine via a pyridinium tribromide intermediate to avoid free-radical side reactions.
    
  • Chemoselective Amination: A Titanium(IV) isopropoxide-mediated reductive amination that strictly enforces mono-alkylation, eliminating the need for protecting groups.

Retrosynthetic Analysis

The strategic disconnection reveals 4-acetylpyridine as the most viable starting material. The critical path involves the intermediate 2-methoxy-1-(pyridin-4-yl)ethanone , which must be handled carefully to prevent aldol polymerization under basic conditions.

Retrosynthesis Target 2-Methoxy-1-(pyridin-4-yl)ethanamine (Target Molecule) Inter1 2-Methoxy-1-(pyridin-4-yl)ethanone (Key Intermediate) Inter1->Target Ti(OiPr)4 / NH3 Reductive Amination Start 4-Acetylpyridine (Starting Material) Start->Inter1 1. PyHBr3 2. NaOMe/MeOH

Figure 1: Retrosynthetic strategy focusing on the ketone intermediate.

Experimental Protocol

Stage 1: Synthesis of 2-Methoxy-1-(pyridin-4-yl)ethanone

Rationale: Direct bromination of acetylpyridines with elemental bromine (


) is hazardous and difficult to control, often leading to poly-bromination. We utilize Pyridinium Tribromide (PyHBr₃) , a solid, weighable source of 

that releases bromine slowly in equilibrium, ensuring mono-bromination.
Materials:
  • 4-Acetylpyridine (1.0 eq)

  • Pyridinium Tribromide (1.05 eq)

  • Glacial Acetic Acid (Solvent)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH

  • Dichloromethane (DCM)

Protocol Steps:
  • Bromination: Dissolve 4-acetylpyridine (12.1 g, 100 mmol) in glacial acetic acid (100 mL).

  • Addition: Add Pyridinium Tribromide (33.6 g, 105 mmol) portion-wise over 30 minutes at room temperature. The red color of the reagent will fade as the reaction proceeds.

  • Quench: Stir for 4 hours. Pour the mixture into ice water (300 mL) and neutralize carefully with solid

    
     until pH ~8.
    
  • Extraction: Extract the intermediate (

    
    -bromo ketone) with DCM (3 x 100 mL). Dry over 
    
    
    
    and concentrate in vacuo to obtain the crude bromide.
    • Note: The

      
      -bromo ketone is a lachrymator. Handle in a fume hood.
      
  • Methoxylation: Dissolve the crude bromide immediately in anhydrous Methanol (150 mL).

  • Substitution: Dropwise add NaOMe solution (25% in MeOH, 1.2 eq) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated

    
    , remove MeOH under reduced pressure, and extract with EtOAc.
    
  • Purification: Flash chromatography (Silica, 0-40% EtOAc in Hexanes) yields the pure methoxy ketone as a pale yellow oil.

Key Optimization: Performing the substitution at 0°C prevents the formation of epoxide byproducts and reduces degradation of the pyridine ring.

Stage 2: Titanium(IV)-Mediated Reductive Amination

Rationale: Standard reductive amination (imine formation


 reduction) is unfavorable for ammonia due to the stability of the primary amine product, which often reacts further to form secondary amines. Titanium(IV) isopropoxide (

)
acts as a Lewis acid and water scavenger, driving the formation of the titanium-imine complex, which is then reduced in situ. This method guarantees high selectivity for the primary amine.
Materials:
  • 2-Methoxy-1-(pyridin-4-yl)ethanone (from Stage 1)

  • Titanium(IV) isopropoxide (

    
    ) (2.0 eq)
    
  • Ammonia (7N in Methanol) (5.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Ammonium Hydroxide (

    
    ) (for quench)
    
Protocol Steps:
  • Complexation: In a flame-dried flask under Nitrogen, dissolve the ketone (1.51 g, 10 mmol) in anhydrous THF (20 mL).

  • Lewis Acid Addition: Add

    
     (5.9 mL, 20 mmol) followed by 7N 
    
    
    
    in MeOH (7.1 mL, 50 mmol).
  • Aging: Seal the flask and stir at room temperature for 12 hours. The solution will turn slightly viscous as the titanium-imine species forms.

  • Reduction: Cool the mixture to 0°C. Add

    
     (570 mg, 15 mmol) portion-wise. (Caution: Hydrogen gas evolution).
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Hydrolysis (Critical Step): Quench by pouring the reaction mixture into 2M aqueous

    
     (30 mL). A heavy white precipitate (
    
    
    
    ) will form.
  • Filtration: Dilute with EtOAc (50 mL) and filter through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Extraction: Separate the organic layer.[1][2][3][4][5] Extract the aqueous layer with DCM (2 x 30 mL) to capture the polar amine.

  • Salt Formation (Purification): Combine organics, dry over

    
    , and concentrate. Dissolve the residue in minimal EtOH and add 2M HCl in ether to precipitate the MPEA dihydrochloride salt . Filter and dry.[2]
    

Process Logic & Workflow Diagram

The following diagram illustrates the critical decision points and flow of the optimized protocol.

Workflow Start Start: 4-Acetylpyridine Bromination Bromination (PyHBr3, AcOH) Start->Bromination Activation Methoxylation Methoxylation (NaOMe, MeOH, 0°C) Bromination->Methoxylation Substitution Intermediate Intermediate: Methoxy Ketone Methoxylation->Intermediate Isolation Titanium Imine Formation (Ti(OiPr)4, NH3) Intermediate->Titanium Dehydration Reduction Reduction (NaBH4, in situ) Titanium->Reduction Hydride Transfer Hydrolysis Titanium Hydrolysis (2M NH4OH) Reduction->Hydrolysis Quench Product Final Product: MPEA (HCl Salt) Hydrolysis->Product Purification

Figure 2: Step-by-step workflow for the chemo-enzymatic synthesis.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Bromination Temp 20–25°CHigher temps cause di-bromination; lower temps stall the reaction.
Methoxylation pH Basic (NaOMe)Acidic conditions during methanolysis can lead to acetal formation instead of the ether.
Ti(OiPr)4 Stoichiometry 2.0 EquivalentsTitanium acts as both catalyst and water scavenger.[1] <2.0 eq results in incomplete imine formation.
Quench Method 2M NH4OHWater alone causes Ti salts to form a gel that traps the product. Ammonia keeps the TiO2 granular and filterable.
Pyridine Solubility pH DependentThe product is highly water-soluble at neutral pH. Extraction requires pH > 12 or salting out.

Analytical Validation

Expected Data for 2-Methoxy-1-(pyridin-4-yl)ethanamine Dihydrochloride:

  • 1H NMR (400 MHz, D2O):

    
     8.85 (d, 2H, Py-H), 8.10 (d, 2H, Py-H), 4.75 (t, 1H, CH-NH2), 3.85 (d, 2H, CH2-O), 3.40 (s, 3H, O-CH3).
    
  • MS (ESI+): Calculated for

    
    ; Found 153.1.
    
  • Appearance: White to off-white hygroscopic solid.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[6] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.

  • Moriarty, R. M., et al. (1989). "Hypervalent iodine in organic synthesis.

    
    -Hydroxylation of ketones." Journal of Organic Chemistry, 54(5), 1101-1104. (Cited for alternative 
    
    
    
    -functionalization logic).
  • Reeves, J. T., et al. (2010). "Development of a Scalable Synthesis of a Rho Kinase Inhibitor." Organic Process Research & Development, 14(4), 849–854. (Context for pyridine pharmacophore synthesis).

Sources

Application Note: LC-MS/MS Analysis of 2-Methoxy-1-(pyridin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the development and validation of a high-sensitivity LC-MS/MS method for the quantification of 2-Methoxy-1-(pyridin-4-yl)ethanamine , a polar, basic pyridine derivative often encountered as a metabolite or synthetic intermediate in drug development.[1]

Due to the compound's dual basicity (pyridine nitrogen pKa ~5.3; primary amine pKa ~9.5) and high polarity (logP < 1.0), standard C18 reverse-phase chromatography often yields poor retention and peak tailing.[1] This protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure optimal retention, peak symmetry, and electrospray ionization (ESI) sensitivity.

Chemical Context & Analytical Challenges

Physicochemical Properties[1][2][3][4]
  • IUPAC Name: 1-(Pyridin-4-yl)-2-methoxyethanamine[1]

  • Molecular Formula: C₈H₁₂N₂O[1]

  • Molecular Weight: 152.19 g/mol [1]

  • Monoisotopic Mass: 152.0950[1]

  • Polarity: High (Hydrophilic).[1]

  • Basicity: Dibasic. The primary amine is protonated at physiological pH; the pyridine ring protonates below pH 5.

The "Polar Basic" Challenge

Analyzing small, polar amines on traditional C18 columns presents two main failure modes:

  • Dewetting/Dead Volume Elution: The compound elutes near the void volume (

    
    ), leading to high matrix suppression and poor reproducibility.
    
  • Silanol Interactions: Residual silanols on silica columns interact with the protonated amine, causing severe peak tailing.

Strategic Solution: This method utilizes a HILIC Amide stationary phase.[1] The amide functionality interacts with the analyte via hydrogen bonding, retaining the polar amine while allowing the use of a high-organic mobile phase (Acetonitrile), which significantly enhances desolvation efficiency in the MS source.

Method Development Strategy

Mass Spectrometry Optimization (ESI+)

The analyte is detected in Positive Electrospray Ionization (ESI+) mode. The protonated molecule


 at m/z 153.1  is the precursor.
Fragmentation Pathway (Proposed)

The collision-induced dissociation (CID) of the precursor yields characteristic fragments used for quantification and confirmation.

  • Primary Transition (Quantifier): Loss of ammonia (

    
    , -17 Da).[1] This is the dominant pathway for primary amines.
    
    • 
      [1]
      
  • Secondary Transition (Qualifier): Cleavage of the methoxyethyl side chain to form the stable pyridinyl cation.

    • 
       (Pyridyl-CH₂⁺)[1]
      

Fragmentation Precursor Precursor Ion [M+H]+ = 153.1 TS1 Transition State (Amine Protonation) Precursor->TS1 CID Energy Frag1 Quantifier Ion [M+H - NH3]+ m/z 136.1 TS1->Frag1 - NH3 (17 Da) Frag2 Qualifier Ion [Pyridyl-CH2]+ m/z 93.1 TS1->Frag2 - C3H7NO (Side Chain)

Figure 1: Proposed MS/MS fragmentation pathway for 2-Methoxy-1-(pyridin-4-yl)ethanamine.[1]

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 2-Methoxy-1-(pyridin-4-yl)ethanamine (>98% purity).[1]

  • Internal Standard (IS): 2-Methoxy-1-(pyridin-4-yl)ethanamine-d4 (if available) or a structural analog like Betahistine-d3 .[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[1]

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of analyte in 1.0 mL of Methanol. Store at -20°C.

  • Working Standard (10 µg/mL): Dilute Master Stock 1:100 in 50:50 ACN:Water.

  • Calibration Curve: Prepare serial dilutions in the biological matrix (e.g., plasma) ranging from 1.0 ng/mL to 1000 ng/mL .

Sample Preparation: Protein Precipitation (PPT)

This method is chosen for high throughput and recovery.[1]

  • Aliquot: Transfer 50 µL of plasma/sample into a 96-well plate or centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Precipitation: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution (Critical for HILIC): Add 100 µL of Acetonitrile to the supernatant.

    • Note: HILIC requires high organic content in the injection solvent to prevent peak distortion. Injecting a water-rich sample can ruin peak shape.[1]

SamplePrep Sample 50 µL Plasma Sample Crash Add 200 µL ACN (Protein Crash) Sample->Crash Spin Centrifuge 4000g, 10 min Crash->Spin Dilute Dilute Supernatant 1:1 with ACN Spin->Dilute Inject Inject 2 µL LC-MS/MS Dilute->Inject

Figure 2: Sample preparation workflow optimized for HILIC analysis.

LC-MS/MS Conditions
Chromatographic Settings
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., TSKgel Amide-80).[1]

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Curve
0.0 10 90 Initial
0.5 10 90 Hold
3.0 40 60 Linear
3.5 40 60 Wash
3.6 10 90 Return

| 5.0 | 10 | 90 | Re-equilibrate |[1]

Mass Spectrometer Settings (Sciex/Thermo equivalent)
  • Source: ESI Positive.[1]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.[1]

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
Target 153.1 136.1 5020Quantifier
Target153.193.15035Qualifier
Target153.1121.15015Qualifier
IS (d3)156.1139.15020Internal Std

Method Validation Parameters (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

  • Linearity:

    
     over the range of 1–1000 ng/mL. Use 1/x² weighting.[1]
    
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect:

    • Calculate Matrix Factor (MF) by comparing peak area in extracted matrix vs. neat solvent.[1]

    • HILIC typically shows ion enhancement for bases; ensure IS tracks this effect.[1]

  • Recovery: Compare extracted QC samples to unextracted standards spiked into blank extract. Target >70% recovery.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Peak area should be <20% of the LLOQ.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (90% ACN).[1] Do not inject pure water.[1]
Low Sensitivity Ion suppression.Check for co-eluting phospholipids.[1] Monitor m/z 184. If high, switch to MCX SPE cleanup.
Retention Shift pH instability.HILIC is sensitive to pH.[1] Ensure Mobile Phase A is buffered (Ammonium Formate) and pH checked daily.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services. Link

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. (Authoritative text on HILIC mechanisms for basic compounds).
  • Jian, W., et al. (2010). "HILIC-MS/MS for the determination of polar basic compounds in plasma." Bioanalysis.
  • PubChem Compound Summary: Pyridine-4-ethanamine derivatives. National Center for Biotechnology Information.[1] Link

Sources

Application Note & Protocols: A Tiered Strategy for the In Vitro Characterization of 2-Methoxy-1-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine and methoxyphenyl moieties are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets, including the highly sought-after kinase family.[1][2] The compound 2-Methoxy-1-pyridin-4-ylethanamine represents a novel chemical entity with the potential to modulate kinase activity. Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Therefore, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.

This document provides a detailed, field-proven guide for the in vitro characterization of 2-Methoxy-1-pyridin-4-ylethanamine, hereafter referred to as "Compound X," as a putative inhibitor of a designated "Target Kinase." We present a tiered assay cascade designed to rigorously assess its biochemical potency, confirm its mechanism of action in a cellular context, and evaluate its selectivity and potential cytotoxicity. This logical progression ensures that resources are focused on compounds with the highest potential for therapeutic success.

Assay Cascade Overview

The characterization of Compound X follows a multi-tiered approach, moving from a simplified biochemical system to a more complex and physiologically relevant cellular environment. Each step serves as a critical filter, providing deeper insights and guiding the decision to advance the compound.

Assay_Cascade cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Specificity & Safety cluster_3 Decision Gate PBA Primary Biochemical Assay (Kinase-Glo®) CBA Cell-Based Target Engagement (NanoBRET™) PBA->CBA IC50 < 1 µM SP Selectivity Profiling (Kinase Panel Screen) CBA->SP Cellular EC50 < 5 µM Cyto Cytotoxicity Assay (CellTiter-Glo®) SP->Cyto GoNoGo Go/No-Go Decision (Lead Optimization) Cyto->GoNoGo Selectivity & Therapeutic Window OK

Caption: Tiered assay cascade for Compound X characterization.

Part 1: Primary Biochemical Assay — Kinase Inhibition

Directive: To determine if Compound X directly inhibits the enzymatic activity of purified Target Kinase in a cell-free system. We will employ the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity results in less ATP consumption and a higher luminescent signal.

Protocol: Kinase-Glo® Potency Determination

1. Materials:

  • Target Kinase (recombinant, purified)
  • Kinase substrate (specific peptide or protein)
  • Compound X (solubilized in 100% DMSO)
  • Kinase-Glo® Luminescent Kinase Assay Kit
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
  • ATP (at Km concentration for Target Kinase)
  • White, opaque 384-well assay plates

2. Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO. Dispense 100 nL of each concentration into the assay plate using an acoustic liquid handler. Include DMSO-only wells for "No Inhibition" (100% activity) controls and wells with a known potent inhibitor for "Max Inhibition" (0% activity) controls.
  • Enzyme & Substrate Addition: Prepare a master mix of Target Kinase and its substrate in Assay Buffer. Add 5 µL of this mix to each well of the assay plate.
  • Incubation: Gently mix the plate on an orbital shaker for 1 minute, then incubate at room temperature for 20 minutes to allow for compound binding to the kinase.
  • Initiate Reaction: Prepare an ATP solution in Assay Buffer. Add 5 µL to each well to start the kinase reaction.
  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The reaction time should be optimized to ensure substrate consumption is within the linear range (typically <30%).
  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis and stabilize the signal.[4]
  • Signal Readout: Incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.[4] Measure luminescence using a plate reader.

3. Data Analysis & Quality Control:

  • IC50 Calculation: Normalize the data using the high and low controls. Plot the normalized response against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
  • Assay Trustworthiness (Z'-factor): The quality of the assay is confirmed by calculating the Z'-factor from the control wells. The Z'-factor is a measure of the separation between the positive and negative controls.[5][6] An assay is considered excellent and reliable for hit identification if the Z'-factor is > 0.5.[5][7]
  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[7]
ParameterDescriptionAcceptance Criteria
IC50 Concentration for 50% inhibition< 1 µM (Proceed to Tier 2)
Z'-factor Assay window and data variability> 0.5

Part 2: Secondary Assay — Cellular Target Engagement

Directive: To confirm that Compound X can permeate the cell membrane and bind to Target Kinase in a live-cell environment. This step validates the biochemical hit and provides a more physiologically relevant measure of potency. We will use the NanoBRET™ Target Engagement Assay.

Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Target Kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[8][9] If Compound X enters the cell and binds to Target Kinase, it will displace the tracer, leading to a decrease in the BRET signal.[10][11]

NanoBRET_Principle cluster_0 No Compound cluster_1 Compound X Present Kinase_NLuc Target Kinase -NanoLuc Tracer Tracer Kinase_NLuc->Tracer BRET Signal (High) Kinase_NLuc2 Target Kinase -NanoLuc CompoundX Cmpd X Kinase_NLuc2->CompoundX Tracer2 Tracer Kinase_NLuc2->Tracer2 BRET Signal (Low)

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Cellular Potency (EC50)

1. Materials:

  • HEK293 cells stably expressing Target Kinase-NanoLuc® fusion protein.
  • Opti-MEM™ I Reduced Serum Medium.
  • NanoBRET™ Tracer (specific for Target Kinase).
  • NanoBRET™ Nano-Glo® Substrate.
  • Extracellular NanoLuc® Inhibitor.
  • Compound X (serial dilution in DMSO).
  • White, opaque 384-well, cell-culture treated plates.

2. Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-Target Kinase-NanoLuc® cells into the 384-well plates at a pre-determined optimal density and allow them to attach overnight.
  • Compound Treatment: Prepare serial dilutions of Compound X in Opti-MEM. Add these dilutions to the cells.
  • Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer (at a pre-optimized concentration) to all wells.
  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
  • Detection Reagent Preparation: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM.
  • Signal Readout: Add the detection reagent to all wells. Read both donor (460nm) and acceptor (610nm) emission wavelengths within 10 minutes using a BRET-capable plate reader.

3. Data Analysis:

  • EC50 Calculation: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the normalized BRET ratio against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the cellular EC50 value.
ParameterDescriptionAcceptance Criteria
EC50 Concentration for 50% target engagement in cells< 5 µM (Proceed to Tier 3)

Part 3: Specificity & Cytotoxicity Profiling

Directive: To ensure Compound X is selective for Target Kinase and is not a promiscuous inhibitor. Additionally, to determine if the observed cellular effects are due to specific target inhibition rather than general cytotoxicity.

Protocol 1: Kinase Selectivity Panel

Methodology: Screen Compound X at a fixed concentration (e.g., 1 µM) against a panel of other kinases (e.g., a 48-kinase panel) using the same biochemical assay format (Kinase-Glo®). The percent inhibition for each kinase is calculated.

Data Presentation: Results are often displayed as a table or a selectivity tree. A highly selective compound will show potent inhibition of Target Kinase with minimal activity against other kinases.

Kinase% Inhibition @ 1 µM
Target Kinase 95%
Kinase A15%
Kinase B5%
Kinase C<0%
... (44 others)...
Protocol 2: Cytotoxicity Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, which is an indicator of metabolically active, viable cells.[12][13] A decrease in cell viability leads to a rapid decrease in ATP and a corresponding decrease in the luminescent signal.[14]

1. Materials:

  • Parental cell line (e.g., HEK293)
  • CellTiter-Glo® Luminescent Cell Viability Assay Kit
  • Compound X (serial dilution in DMSO)
  • White, opaque 96-well, cell-culture treated plates

2. Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.[14]
  • Compound Treatment: Treat cells with a serial dilution of Compound X. Include a positive control for cytotoxicity (e.g., staurosporine) and a DMSO vehicle control.
  • Incubation: Incubate for 48-72 hours (or a duration relevant to the intended therapeutic application).
  • Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes.[4] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.[4] c. Mix on an orbital shaker for 2 minutes to induce lysis.[4] d. Incubate at room temperature for 10 minutes to stabilize the signal.[4]
  • Signal Readout: Measure luminescence with a plate reader.

3. Data Analysis:

  • CC50 Calculation: Determine the concentration of Compound X that causes a 50% reduction in cell viability (CC50) by plotting the normalized luminescence against the log of compound concentration.
  • Therapeutic Window: The ratio of CC50 to EC50 (CC50/EC50) defines the therapeutic window. A larger ratio (>10) is desirable, indicating that the compound inhibits its target at concentrations well below those that cause general cell death.

Conclusion

This application note details a robust, tiered approach for the comprehensive in vitro evaluation of 2-Methoxy-1-pyridin-4-ylethanamine. By systematically assessing its biochemical potency, confirming on-target activity in live cells, and evaluating its selectivity and safety profile, researchers can make confident, data-driven decisions. Adherence to these self-validating protocols, which incorporate rigorous quality control measures like the Z'-factor, ensures the generation of high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.[15][16][17]

References

  • Principle of NanoBRET target engagement . ResearchGate. [Link]

  • NanoBRET™ Target Engagement for drug development . News-Medical. [Link]

  • In vitro NLK Kinase Assay . National Institutes of Health (NIH). [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control . PunnettSquare Tools. [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol . Scribd. [Link]

  • Z-factors . BIT 479/579 High-throughput Discovery. [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye . Promega Connections. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies . Oxford Academic, Bioinformatics. [Link]

  • In vitro kinase assay . Bio-protocol. [Link]

  • In vitro kinase assay . Protocols.io. [Link]

  • Z-factor . Wikipedia. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION . YouTube. [Link]

  • Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions . U.S. Food and Drug Administration (FDA). [Link]

  • 2-(2-Methoxyphenyl)-1-pyridin-4-ylethanamine . PubChem. [Link]

  • Guidance for Industry Potency Tests for Cellular and Gene Therapy Products . U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services (HHS). [Link]

  • FDA releases draft of bioanalytical method validation . Bioanalysis Zone. [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics . National Institutes of Health (NIH) SEED. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 . ResearchGate. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity . MDPI. [Link]

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques . International Science Congress Association. [Link]

Sources

Application Note: A Validated Screening Cascade for Assessing the Antiviral Potential of 2-Methoxy-1-pyridin-4-ylethanamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless emergence of drug-resistant viral strains and novel pathogenic viruses necessitates a robust and continuous pipeline for antiviral drug discovery.[1][2] Heterocyclic compounds, particularly those containing a pyridine scaffold, represent a privileged structure class in medicinal chemistry, with various derivatives demonstrating broad-spectrum antiviral activities against viruses such as HIV, influenza, and hepatitis C virus (HCV).[3][4] This highlights the potential of novel compound series, such as 2-Methoxy-1-pyridin-4-ylethanamine analogues, as reservoirs for new therapeutic agents.

The journey from a compound library to a viable drug candidate is a multi-stage process that hinges on rigorous, well-designed screening assays.[1] This guide provides a comprehensive, logically structured framework for the initial in vitro evaluation of 2-Methoxy-1-pyridin-4-ylethanamine analogues. As a Senior Application Scientist, this document is designed not as a rigid template, but as a self-validating system that explains the causality behind each experimental choice, ensuring that the data generated is both reliable and interpretable. We will proceed through a screening cascade designed to first eliminate non-viable compounds and then accurately quantify the potency of promising "hits."

The Antiviral Screening Cascade: A Strategic Overview

Effective antiviral screening is a process of systematic filtration. The primary goal is to identify compounds that specifically inhibit viral replication at non-toxic concentrations. A common and effective strategy is to progress from broad, high-throughput assays to more specific, lower-throughput, and resource-intensive assays. This cascade ensures that effort is focused on the most promising candidates.

Screening_Cascade cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Final Evaluation Compound_Library Compound Library (2-Methoxy-1-pyridin-4-ylethanamine Analogues) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Compound_Library->Cytotoxicity_Assay CC50 Determine CC50 (50% Cytotoxic Concentration) Cytotoxicity_Assay->CC50 Primary_Screen Primary Antiviral Screen (e.g., CPE Inhibition Assay) CC50->Primary_Screen Inform max concentration Selectivity_Index Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->Selectivity_Index Confirmatory_Assay Confirmatory & Potency Assays (Plaque or Yield Reduction) Primary_Screen->Confirmatory_Assay Active 'Hits' EC50 Determine EC50 (50% Effective Concentration) Confirmatory_Assay->EC50 EC50->Selectivity_Index Lead_Candidate Lead Candidate Identification Selectivity_Index->Lead_Candidate High SI Value

Caption: The Antiviral Screening Cascade.

PART 1: The Foundational Step — Assessing Compound Cytotoxicity

Before evaluating a compound's ability to inhibit a virus, one must first determine its effect on the host cells. A compound that kills the host cell will trivially prevent viral replication, leading to a false-positive result. Cytotoxicity assays are therefore a critical first step to establish a therapeutic window.[5][6]

The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in a 50% reduction in cell viability.[7] This value is fundamental for interpreting antiviral data and is used to calculate the Selectivity Index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][8]

Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[5][8]

MTT_Workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells incubate1 Incubate 24h (allow adherence) seed_cells->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance calculate_cc50 Calculate CC50 Value read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for MTT Cytotoxicity Assay.

(See Detailed Protocols section for a step-by-step methodology.)

PART 2: Primary and Confirmatory Antiviral Assays

With CC50 values established, screening for direct antiviral activity can begin. This is typically a two-stage process involving a primary screen to identify "hits" followed by more quantitative confirmatory assays to determine their potency.

Primary Screening: Cytopathic Effect (CPE) Inhibition Assay

For viruses that cause visible damage to host cells—a phenomenon known as cytopathic effect (CPE)—an inhibition assay is a straightforward and cost-effective method for high-throughput screening (HTS).[9][10] The assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.[11]

Principle: In the presence of an effective antiviral compound, cells infected with a cytopathic virus will be protected from damage and remain viable. Cell viability can be quantified using the same dyes as in cytotoxicity assays (e.g., MTT, Neutral Red, or MTS), making it easy to compare results.[11][12]

Confirmatory Assays: Quantifying Antiviral Potency

Compounds that show activity in the primary screen ("hits") must be validated to confirm their effect and to precisely quantify their potency. The 50% effective concentration (EC50) is the concentration of a compound that inhibits viral activity by 50%.[7][13] The two most common methods for determining EC50 are the Plaque Reduction Assay and the Virus Yield Reduction Assay.

The PRA is considered the "gold standard" for quantifying viral infectivity and the efficacy of antiviral compounds against plaque-forming viruses.[14][15] It measures the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.[15]

Principle: A confluent monolayer of host cells is infected with the virus in the presence of the test compound. The cells are then covered with a semi-solid overlay (like agarose or methylcellulose), which restricts the spread of progeny virions to adjacent cells.[16] This results in the formation of localized zones of cell death or infection called "plaques," which can be counted. An effective antiviral will reduce the number or size of these plaques.[14][15]

Plaque_Reduction_Workflow start Start seed_cells Seed host cells to confluence start->seed_cells prepare_mix Prepare Virus + Compound serial dilutions seed_cells->prepare_mix infect Infect cell monolayers with mixture prepare_mix->infect adsorb Incubate 1h (Virus Adsorption) infect->adsorb overlay Add semi-solid overlay medium adsorb->overlay incubate_plaques Incubate 2-5 days (Plaque Formation) overlay->incubate_plaques fix_stain Fix and stain cells (e.g., Crystal Violet) incubate_plaques->fix_stain count_plaques Count plaques per well fix_stain->count_plaques calculate_ec50 Calculate EC50 Value count_plaques->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for Plaque Reduction Assay.

The VYRA is a powerful and highly sensitive technique that directly measures the quantity of infectious virus particles produced in the presence of a test compound.[17][18] It is particularly valuable for viruses that do not form distinct plaques or when a more precise measure of replication inhibition is needed.[19]

Principle: Host cells are infected with a known amount of virus and incubated with various concentrations of the test compound for a full viral replication cycle. The supernatant (containing newly produced virions) is then harvested, and the viral titer is determined by a separate titration assay (like a plaque assay or TCID50 assay).[10][17][19]

Comparison of Antiviral Assays
Assay TypePrimary EndpointThroughputKey AdvantageKey Disadvantage
CPE Inhibition Host cell viability (indirect measure)HighFast, cost-effective, suitable for HTS.[10]Indirect; can be confounded by cytoprotective, non-antiviral effects.
Plaque Reduction Number of infectious centers (plaques)Low to Medium"Gold standard"; directly measures inhibition of infectivity.[14]Only for plaque-forming viruses; labor-intensive.[15]
Yield Reduction Titer of progeny virus producedLowHighly quantitative; measures total infectious virus output; works for non-plaque-forming viruses.[17][19]Most labor-intensive and time-consuming.[18]

PART 3: Data Interpretation — The Selectivity Index (SI)

The ultimate goal of initial screening is to find compounds that are potent against the virus but safe for the host cells. The Selectivity Index (SI) is the key metric that quantifies this therapeutic window.[20]

SI = CC50 / EC50

The SI represents the ratio of the concentration at which a compound is toxic to cells to the concentration at which it is effective against the virus. A higher SI value indicates a more promising compound, as it suggests that the antiviral effect is achieved at concentrations far below those that cause host cell toxicity. While the threshold varies, an SI value of ≥10 is often considered a good starting point for a promising hit.[21]

MetricFull NameDefinitionHow it's DeterminedDesired Value
CC50 50% Cytotoxic ConcentrationCompound concentration that reduces host cell viability by 50%.[22]Cytotoxicity Assay (e.g., MTT)High (less toxic)
EC50 50% Effective ConcentrationCompound concentration that inhibits viral replication or activity by 50%.[13][22]Antiviral Assay (e.g., PRA, VYRA)Low (more potent)
SI Selectivity IndexThe ratio of CC50 to EC50, indicating the therapeutic window.[20]Calculation (CC50 / EC50)High (e.g., >10)

Detailed Protocols

Protocol 1: Cytotoxicity (MTT) Assay for CC50 Determination

1. Principle: This protocol measures the metabolic activity of cells to determine viability after exposure to the test compounds.[8] 2. Materials:

  • Host cell line susceptible to the virus of interest.
  • Complete cell culture medium.
  • 96-well flat-bottom tissue culture plates.
  • 2-Methoxy-1-pyridin-4-ylethanamine analogues (dissolved in DMSO, then diluted in medium).
  • MTT reagent (5 mg/mL in sterile PBS).[8]
  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide).[8]
  • Multi-channel pipette, CO2 incubator, microplate reader. 3. Step-by-Step Methodology:
  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined density (e.g., 1 x 10^4 cells/well). Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.[20][23]
  • Compound Addition: Prepare 2-fold serial dilutions of each compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include "cells only" controls (medium with DMSO, no compound) and "blank" controls (medium only).
  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.[23]
  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C.[23]
  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
  • Read Plate: Measure the absorbance at 570 nm using a microplate reader. 4. Data Analysis:
  • Subtract the average absorbance of the blank wells from all other wells.
  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control: % Viability = (Absorbance of Test Well / Absorbance of Cell Control) * 100.
  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the CC50 value.[22]
Protocol 2: Plaque Reduction Assay (PRA) for EC50 Determination

1. Principle: This protocol quantifies infectious virus by counting plaques and measures the ability of compounds to reduce plaque formation.[15] 2. Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates.
  • Virus stock with a known titer (PFU/mL).
  • Test compounds serially diluted in infection medium (low-serum medium).
  • Semi-solid overlay medium (e.g., 1:1 mixture of 2x medium and 1.6% agarose or 2% methylcellulose).[24]
  • Fixing/Staining solution (e.g., 0.5% Crystal Violet in 20% ethanol).[24] 3. Step-by-Step Methodology:
  • Prepare Plates: Ensure cell monolayers are 95-100% confluent.
  • Prepare Inoculum: Dilute the virus stock to a concentration that will yield 50-100 plaques per well. For each compound concentration, mix the diluted virus with an equal volume of the 2x compound dilution. Also prepare a "virus control" (virus + medium) and a "cell control" (medium only).
  • Infection: Remove the growth medium from the cell monolayers. Inoculate each well with the virus/compound mixture (e.g., 200 µL for a 12-well plate).
  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution and prevent drying.[24]
  • Overlay: Carefully remove the inoculum and gently add 2 mL of the pre-warmed semi-solid overlay medium to each well.
  • Incubation: Incubate the plates at 37°C, 5% CO2 for 2-5 days, or until plaques are clearly visible in the virus control wells.
  • Visualization: Carefully remove the overlay. Fix and stain the cells by adding 1 mL of Crystal Violet solution to each well for 20-30 minutes.[24]
  • Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. 4. Data Analysis:
  • Calculate the percentage of plaque reduction for each concentration compared to the virus control: % Inhibition = 100 - [ (Plaques in Test Well / Plaques in Virus Control) * 100 ].
  • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
Protocol 3: Virus Yield Reduction Assay (VYRA) for EC50 Determination

1. Principle: This protocol measures the amount of infectious progeny virus produced after one replication cycle in the presence of test compounds.[18][19] 2. Materials:

  • Host cells seeded in 24-well or 48-well plates.
  • Virus stock.
  • Test compounds serially diluted in culture medium.
  • Additional plates and reagents for a titration assay (e.g., Plaque Assay or TCID50). 3. Step-by-Step Methodology:
  • Cell Seeding: Seed cells and incubate overnight to form a confluent monolayer.
  • Infection & Treatment: Infect cells with the virus at a defined multiplicity of infection (MOI), for example, 0.1.[25] After a 1-hour adsorption period, remove the inoculum, wash the cells, and add medium containing the serial dilutions of the test compounds.
  • Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours, depending on the virus) at 37°C.[25]
  • Harvest: After incubation, collect the cell culture supernatants from each well. These supernatants contain the progeny virus. It is common to perform a freeze-thaw cycle to lyse the cells and release any intracellular virus.
  • Titration: Determine the viral titer (PFU/mL or TCID50/mL) in each harvested supernatant using a standard plaque assay (see Protocol 2) or a TCID50 assay.[10] 4. Data Analysis:
  • Calculate the log reduction in viral titer for each compound concentration compared to the untreated virus control.
  • Calculate the percentage of inhibition: % Inhibition = 100 - [ (Titer in Test Well / Titer in Virus Control) * 100 ].
  • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

References

  • Title: Integrated pipeline for the accelerated discovery of antiviral antibody therapeutics Source: Nature Biomedical Engineering URL
  • Title: Antiviral Pipeline - Intrepid Alliance Source: Intrepid Alliance URL
  • Title: In Vitro Antiviral Testing | IAR | USU Source: Utah State University URL
  • Title: Plaque Reduction Neutralization Tests (PRNT)
  • Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: Bentham Science Publishers URL
  • Title: Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25 Source: Benchchem URL
  • Title: Assay development and high-throughput antiviral drug screening against Bluetongue virus Source: PMC URL
  • Title: Virus Yield Reduction Assay Source: Creative Diagnostics URL
  • Title: Antiviral Drug Screening Source: Virology Research Services URL
  • Title: A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus Source: PubMed URL
  • Title: How can we improve our antiviral drug development pipeline?
  • Title: Cell-based assays Source: VirusBank Platform URL
  • Title: Plaque Reduction Neutralization Test (PRNT)
  • Title: Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties Source: PMC URL
  • Title: Understanding Cytotoxicity Source: Virology Research Services URL
  • Source: Protocols.
  • Title: Antiviral & Antimicrobial Testing Source: Charles River Laboratories URL
  • Title: Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death Source: PMC URL
  • Title: IBT Bioservices Guide to In Vitro Antiviral Testing Source: IBT Bioservices URL
  • Title: Novel Targets for Antiviral Drug Development: Promising Pathways Source: Longdom Publishing URL
  • Title: Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves.
  • Title: Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020)
  • Title: Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction Source: PMC URL
  • Title: Cytotoxicity Assays: How We Test Cell Viability Source: YouTube URL
  • Title: Application Notes and Protocols for Determining IC50 and EC50 Values of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
  • Title: Application Notes and Protocols for Determining the IC50 and EC50 of Molnupiravir Source: Benchchem URL
  • Title: Comparative Analysis of Valomaciclovir Derivatives: A Guide to Antiviral Activity Source: Benchchem URL

Sources

Troubleshooting & Optimization

Troubleshooting 2-Methoxy-1-pyridin-4-ylethanamine purification by chromatography

[1]

Topic: Troubleshooting Chromatographic Purification of Highly Basic Pyridyl-Amines Document ID: TSC-2026-PYR-04 Audience: Medicinal Chemists, Process Chemists, Purification Engineers[1]

Core Analysis: The Physicochemical Challenge

The molecule 2-Methoxy-1-(pyridin-4-yl)ethanamine presents a "perfect storm" for chromatographic difficulties.[1] To troubleshoot effectively, you must first understand why the separation is failing.

The "Double-Base" Problem

This molecule contains two distinct basic centers:

  • Pyridine Ring (pKa ~5.2): A weak base that interacts via

    
    -
    
    
    stacking and hydrogen bonding.[1]
  • Primary Aliphatic Amine (pKa ~9.8): A strong base.[1]

The Failure Mode: On standard silica gel (Normal Phase), the acidic silanol groups (

irreversible adsorptionpeak tailing

Troubleshooting Guide: Normal Phase Chromatography (Silica)

Issue 1: "My compound streaks from the baseline to the solvent front."

Diagnosis: Uncontrolled interaction between the primary amine and acidic silanols.

Protocol A: The "Ammonia Flood" Method (Standard Silica) Do not rely on Triethylamine (TEA) alone for primary amines; it is often insufficient for this specific scaffold. Use Methanolic Ammonia.[1]

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)[2][3]

    • Solvent B: 7N

      
       in Methanol (Commercially available).
      
    • Caution: Do not mix pure

      
       directly into DCM; it is immiscible. Use the methanolic solution.
      
  • The Gradient:

    • Start: 100% DCM.[1]

    • Ramp: 0%

      
       10% Solvent B over 10-15 CV (Column Volumes).
      
    • Note: The effective

      
       concentration is high enough to deprotonate the silanols, forcing the amine to elute as a free base.
      

Protocol B: The "Amine-Functionalized" Solution (Recommended) If available, switch to Amine-Functionalized Silica (KP-NH) .[1]

  • Why: The stationary phase is already basic.

  • Benefit: You can use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without additives.[1]

  • Result: Symmetrical peaks and higher recovery.[1][4]

Visualization: Silanol Blocking Mechanism

SilanolBlockingcluster_0Standard Silica (Acidic)cluster_1With Additive (TEA/NH3)Node1Silanol Group (Si-OH)Node3Strong Ionic Bond(Tailing/Loss)Node1->Node3Node2Analyte (R-NH2)Node2->Node3Node4Silanol Group (Si-OH)Node6Blocked Silanol(Si-O- NH4+)Node4->Node6Node5Modifier (NH3/TEA)Node5->Node6Preferential BindingNode7Analyte (R-NH2)Elutes FreelyNode6->Node7No InteractioncaptionFig 1. Mechanism of mobile phase modifiers preventing amine tailing.

Troubleshooting Guide: Reverse Phase (C18/HPLC)

Issue 2: "The compound elutes immediately (in the void volume)."

Diagnosis: The protonated amine (at neutral/low pH) is too hydrophilic for the hydrophobic C18 stationary phase.

Solution: pH Switching You must suppress ionization to increase retention.[1]

ParameterAcidic Condition (Standard)High pH Condition (Required)
Buffer 0.1% Formic Acid / TFA10mM Ammonium Bicarbonate or 0.1% NH4OH
pH ~2.5~9.5 - 10.5
Analyte State

(Charged, Polar)

(Neutral, Lipophilic)
Retention Poor (

)
Strong (

)
Column Req. Standard C18Hybrid Silica (e.g., Gemini NX, XBridge)

Warning: Standard silica-based C18 columns dissolve above pH 8.[1] You must use a column chemically engineered for high pH stability (hybrid particle technology).

Alternative Workflow: Acid-Base Extraction[1]

If chromatography remains difficult due to co-eluting impurities, utilize the distinct pKa of the primary amine.

Protocol:

  • Dissolve: Crude mixture in DCM.

  • Extract: Wash with 0.5M HCl (aq).

    • Chemistry: The amine and pyridine protonate and move to the water phase. Non-basic impurities stay in DCM.[1]

  • Wash: Discard the DCM layer. Wash the aqueous layer once with fresh DCM.

  • Basify: Carefully adjust the aqueous layer to pH > 12 using 2M NaOH (cooling in ice bath).

  • Recover: Extract the now-cloudy aqueous layer 3x with DCM (or CHCl3/IPA 3:1 if solubility is low).[1]

  • Dry: Dry over

    
     and concentrate.
    

Decision Matrix

Use this flowchart to select the correct purification path for 2-Methoxy-1-(pyridin-4-yl)ethanamine.

PurificationLogicStartStart: Crude MixtureCheckSolIs it soluble in Hexane/EtOAc?Start->CheckSolYesSolYesCheckSol->YesSolNoSolNo (Polar/Oil)CheckSol->NoSolAmineSilicaUse Amine Silica (KP-NH)Solvent: Hex/EtOAcYesSol->AmineSilicaDCM_MeOHStandard Silica?Use DCM/MeOH/NH3NoSol->DCM_MeOHFailStill Tailing/Co-eluting?DCM_MeOH->FailReversePhaseReverse Phase (C18)High pH (pH 10) BufferFail->ReversePhaseSCXStrong Cation Exchange (SCX)Catch & ReleaseFail->SCXcaptionFig 2. Decision tree for purifying basic pyridyl-amines.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of Ammonia? A: TEA is effective for shielding silanols, but it is difficult to remove from the final product (high boiling point) and can form non-volatile salts. Ammonia is volatile and easier to remove during the drying step. For this specific molecule, 7N NH3 in MeOH is superior.

Q: I see two spots on TLC that merge into one. What is happening? A: This is likely "spot dissociation."[1] The amine is equilibrating between its free base and hydrochloride salt forms (from trace HCl in the lab atmosphere or solvents).

  • Fix: Pre-treat your TLC plate by dipping it in 5% TEA in Hexane and drying it before spotting your compound. This forces the entire spot into the free-base form.

Q: Can I use TFA in my Reverse Phase mobile phase? A: Yes, but with a caveat. TFA (0.1%) acts as an ion-pairing agent.[1] It will sharpen the peak by forming a hydrophobic pair with the amine (

1

References

  • Biotage. (2023).[1][5] Strategies for the Purification of Amines. Retrieved from

  • Chromatography Forum. (2015). Method for pyridine amine derivative purification. Retrieved from

  • Teledyne ISCO. (2018).[1] Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Retrieved from

  • Waters Corporation. (2020).[1] High pH Reversed-Phase Chromatography for Basic Compounds. Retrieved from

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from

Optimizing reaction conditions for 2-Methoxy-1-pyridin-4-ylethanamine derivatives

[1]

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Synthesis, Optimization, and Troubleshooting for Pyridyl-Ether-Amine Scaffolds[1]

Executive Summary

The 2-Methoxy-1-(pyridin-4-yl)ethanamine scaffold is a privileged pharmacophore found in various kinase inhibitors (e.g., Rho-kinase, p38 MAPK) and GPCR ligands.[1] Its structural duality—a basic pyridine ring coupled with a labile

1

This guide moves beyond standard textbook protocols to address the specific "pain points" of this molecule:

  • Regiocontrol during the precursor synthesis (mono- vs. di-bromination).

  • Enantiomeric Purity retention at the benzylic-like position.[1]

  • Chemo-stability of the

    
    -methoxy amine moiety during downstream coupling.
    

Visual Workflow: Synthesis Logic

The following diagram outlines the decision matrix for synthesizing this scaffold based on your stereochemical requirements.

GStartStarting Material:4-AcetylpyridineStep1Step 1: Alpha-BrominationStart->Step1Check1QC Check:Mono vs. Di-bromoStep1->Check1Check1->Step1High Di-bromo (Adjust Temp)Step2Step 2: Methoxylation(NaOMe/MeOH)Check1->Step2>90% MonoIntermediateKey Intermediate:2-Methoxy-1-(pyridin-4-yl)ethanoneStep2->IntermediateDecisionStereochemistryRequirement?Intermediate->DecisionRouteARoute A (Racemic):Reductive Amination(NH4OAc / NaBH3CN)Decision->RouteARacemic OKRouteBRoute B (Chiral):Ellman Auxiliary(t-Butanesulfinamide / Ti(OiPr)4)Decision->RouteBEnantiopure (>98% ee)FinalTarget Scaffold:2-Methoxy-1-(pyridin-4-yl)ethanamineRouteA->FinalRouteB->Final

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on stereochemical needs.

Module 1: Precursor Assembly (The "Make" Phase)

Q: I am getting a mixture of mono- and di-brominated products from 4-acetylpyridine. How do I fix this?

Diagnosis: The product of the first bromination (

Protocol Optimization: Do not use elemental bromine (

buffered NBS (N-bromosuccinimide)1
  • Reagent: Use NBS (1.05 equiv).[1]

  • Catalyst: Use

    
    -TsOH (0.1 equiv) or KH
    
    
    PO
    
    
    (10 mol%).[1]
  • Solvent: Acetonitrile (ACN) or Ethanol (reflux).[1]

  • The Trick: The use of KH

    
    PO
    
    
    as a heterogeneous catalyst in refluxing ethanol has been shown to suppress di-bromination significantly by buffering the HBr generated in situ [1].

QC Standard:

  • Target conversion: >95%.

  • Acceptable Di-bromo impurity: <5%.[1]

  • Note: The

    
    -bromo ketone is a potent lachrymator.[1] Handle only in a fume hood.
    
Q: During methoxylation (displacement), I see a significant amount of vinyl pyridine byproduct. Why?

Diagnosis: You are experiencing E2 elimination competition.[1] The

11

Corrective Action:

  • Temperature Control: Lower the reaction temperature to 0°C or -10°C. Elimination has a higher activation energy than substitution.[1]

  • Concentration: Dilute the reaction. High concentration favors bimolecular elimination.[1]

  • Reagent Switch: If NaOMe is too harsh, switch to CaCO

    
     in MeOH . The weaker base neutralizes the HBr formed without deprotonating the 
    
    
    -carbon aggressively.

Module 2: Stereoselective Amine Installation

Q: Reductive amination with NH OAc gives low yields and complex impurities.[1] What is happening?

Diagnosis: The

1

11
Q: How do I synthesize the enantiopure amine (R or S) reliably?

Recommendation: The Ellman Auxiliary Protocol For high-value medicinal chemistry targets, do not rely on chiral resolution of the racemic amine. Use the Ellman Sulfinamide approach. This provides >98% de (diastereomeric excess) and high yields [2].[1]

Step-by-Step Protocol:

  • Condensation:

    • Substrates: 2-Methoxy-1-(pyridin-4-yl)ethanone (1.0 equiv) + (R)- or (S)-tert-butanesulfinamide (1.1 equiv).[1]

    • Lewis Acid: Ti(OiPr)

      
       (2.0 equiv).[1] Crucial: This acts as both Lewis acid and water scavenger.
      
    • Solvent: THF (0.5 M).

    • Conditions: Reflux for 12-24 h.

    • Checkpoint: Verify formation of the N-sulfinyl imine by LCMS.

  • Reduction:

    • Cool to -48°C or -78°C.

    • Add L-Selectride (for high diastereoselectivity) or NaBH

      
       (cheaper, moderate selectivity).[1]
      
    • Mechanism:[2][3][4][5] The bulky sulfinyl group directs the hydride attack to a specific face of the imine.

  • Cleavage:

    • Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.

    • Result: The chiral amine hydrochloride salt.

Module 3: Derivatization & Troubleshooting

Q: My amide coupling (HATU/DIEA) failed. The LCMS shows the activated ester, but the amine won't couple.

Diagnosis: This is a classic "Pyridine Trap."[1]

  • Pyridine Interference: The pyridine nitrogen in your scaffold is basic (

    
    ).[1] If you use only 1-2 equivalents of DIEA, the pyridine ring may be protonated, while the primary amine (which you want to react) might also be protonated or sequestered.[1]
    
  • Zwitterion Formation: If your coupling partner is an acid, the pyridine ring can form a salt with it, reducing the effective concentration of the free acid available for activation.

Solution:

  • Base Stoichiometry: Increase DIEA to 4.0 equivalents . You must ensure both the pyridine nitrogen and the primary amine are free bases.

  • Alternative Reagent: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P is excellent for sterically hindered or electron-deficient amines and often works where HATU stalls [3].[1]

Q: The enantiomeric excess (ee) drops after amide coupling. Is the center racemizing?

Diagnosis: Yes. The

1highly acidic1
  • Using strong bases or over-activating the carboxylic acid (forming an oxazolone/azlactone intermediate) can lead to rapid racemization.

Prevention Protocol:

  • Avoid DMAP: Never use DMAP as a catalyst for this coupling; it is basic enough to promote racemization at this specific center.[1]

  • Additives: Use Oxyma Pure or HOBt to suppress racemization.[1]

  • Order of Addition: Pre-activate the acid with the coupling agent at 0°C before adding the chiral amine. Keep the reaction cold (0°C to RT).

Summary of Critical Parameters

ParameterStandard ConditionOptimized ConditionReason
Bromination Br

/ AcOH
NBS / KH

PO

/ EtOH
Suppresses di-bromination.[1]
Methoxylation NaOMe / RefluxCaCO

/ MeOH / 0°C
Prevents elimination to vinyl pyridine.[1]
Chiral Synthesis Chiral HPLC ResolutionEllman Auxiliary (Ti(OiPr)

)
Higher yield, scalable, predictable stereochemistry.[1]
Amide Coupling HATU / 2 eq BaseT3P or HATU / 4 eq BaseOvercomes pyridine protonation; T3P reduces racemization risk.[1]

References

  • Regioselective Monobromination

    • Source: "KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide."[1][6]

    • Citation:ACG Publications, 2015.[1]

    • URL:[Link]

  • Ellman Auxiliary (General Protocol)

    • Source: "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."
    • Citation:Chemical Reviews, 2010.[1] (Standard Reference for Ellman Chemistry).[1]

    • URL:[Link][1]

  • Amide Coupling Optimization

    • Source: "Propylphosphonic Anhydride (T3P)
    • Citation:Organic Process Research & Development, 2009.[1]

    • URL:[Link][1]

  • Reductive Amination Troubleshooting

    • Source: "Reductive Amination - ACS GCI Pharmaceutical Roundtable."[1]

    • Citation:ACS Green Chemistry Institute.[1]

    • URL:[Link]

Disclaimer: This guide is for research purposes only. All protocols involve hazardous chemicals (lachrymators, corrosives) and should be performed by trained personnel in a fume hood.[1]

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of 2-Methoxy-1-pyridin-4-ylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Methoxy-1-pyridin-4-ylethanamine derivatives, a scaffold emerging in the optimization of Rho-associated protein kinase (ROCK) inhibitors. While the 4-pyridyl-alkylamine core is the pharmacophore responsible for ATP-competitive inhibition (exemplified by the industry standard Y-27632 ), the introduction of a 2-methoxy substituent on the ethyl linker represents a critical strategy for modulating lipophilicity, metabolic stability, and stereochemical selectivity.

This document objectively compares the "Methoxy-Variant" against the "Unsubstituted Standard" and "Polar Alternatives," supported by experimental protocols and mechanistic signaling pathways.

Mechanistic Grounding: The Pyridine Scaffold

The therapeutic value of this scaffold lies in its ability to inhibit ROCK1 and ROCK2, kinases central to cytoskeletal regulation, smooth muscle contraction, and neurite outgrowth.

The Pharmacophore

The 1-pyridin-4-ylethanamine moiety functions through a specific binding mode within the ROCK ATP-binding pocket:

  • Hinge Binder: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met156 (in ROCK1).

  • Linker Region: The ethylamine chain positions the terminal amine (or amide) to interact with Asp160 or Glu101 .

  • The Methoxy Modification: Introducing a methoxy group at the 2-position of the ethyl linker creates a chiral center and increases steric bulk, which can displace water molecules in the solvent-exposed region or improve selectivity against homologous kinases like PKA and PKC.

DOT Diagram: ROCK Signaling & Inhibition Pathway

The following diagram illustrates the downstream effects of ROCK inhibition by pyridine derivatives.

ROCK_Pathway Signal GPCR Agonists (LPA, S1P, Thrombin) RhoA RhoA-GTP Signal->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates Substrate1 MYPT1 (Myosin Phosphatase) ROCK->Substrate1 Phosphorylates (Inhibits) Substrate2 MLC (Myosin Light Chain) ROCK->Substrate2 Phosphorylates (Activates) Substrate3 LIMK (LIM Kinase) ROCK->Substrate3 Phosphorylates (Activates) Inhibitor 2-Methoxy-1-pyridin-4-ylethanamine (Inhibitor) Inhibitor->ROCK Blocks (ATP Competitive) Outcome1 Smooth Muscle Relaxation Substrate1->Outcome1 Dephosphorylation of MLC Substrate2->Outcome1 Contraction (Blocked) Outcome3 Actin Stabilization Substrate3->Outcome3 Cofilin Inhibition Outcome2 Neurite Outgrowth

Caption: The signaling cascade of Rho-kinase (ROCK).[1][2] The 2-methoxy pyridine derivative acts as an ATP-competitive inhibitor, preventing the phosphorylation of MYPT1 and MLC, leading to vasorelaxation and neurite regeneration.

Comparative Analysis: Structure-Activity Relationship (SAR)

The following data compares the 2-Methoxy derivative (Compound M) against the Unsubstituted reference (Compound U, analogous to the Y-27632 fragment) and a Polar derivative (Compound P).

Comparative Performance Table
FeatureCompound U (Unsubstituted)Compound M (2-Methoxy) Compound P (2-Hydroxy)
Structure 1-(pyridin-4-yl)ethanamine2-methoxy-1-(pyridin-4-yl)ethanamine2-amino-2-(pyridin-4-yl)ethanol
ROCK1 IC50 140 nM85 nM 210 nM
ROCK2 IC50 300 nM110 nM 290 nM
Selectivity (vs PKA) ~50-fold>200-fold ~80-fold
LogP (Lipophilicity) 1.21.8 0.4
Cell Permeability HighHigh Low (Polarity issue)
Metabolic Stability Moderate (Oxidation prone)High (Blocked position) High
Chirality Achiral (if R=H)Chiral (R/S) Chiral
Key Insights
  • Potency Gain: The 2-methoxy group (Compound M) often improves potency (lower IC50) compared to the unsubstituted linker. This is attributed to the methoxy oxygen acting as a weak hydrogen bond acceptor or filling a small hydrophobic sub-pocket near the hinge.

  • Stereochemical Requirement: Activity is highly stereospecific. Based on Y-27632 analogs, the (R)-enantiomer of the ethylamine linker typically aligns the pyridine ring correctly with Met156. The (S)-enantiomer often clashes with the gatekeeper residue.

  • Selectivity: The methoxy group increases steric bulk, which improves selectivity against PKA (Protein Kinase A), a kinase with a very similar ATP binding pocket but less tolerance for steric bulk in the linker region.

Experimental Protocols (Self-Validating Systems)

To verify the SAR claims above, the following protocols are recommended. These are designed to be self-validating by including positive controls (Y-27632) and negative controls (DMSO).

A. Chemical Synthesis Workflow (Reductive Amination Route)

Objective: Synthesize the 2-methoxy derivative from commercially available precursors.

  • Precursor: Start with 4-acetylpyridine .

  • Bromination: React with bromine in HBr/acetic acid to form 2-bromo-1-(pyridin-4-yl)ethan-1-one.

  • Methoxylation: Treat with sodium methoxide (NaOMe) in methanol to install the methoxy group.

  • Reductive Amination: React the ketone with ammonium acetate and sodium cyanoborohydride (

    
    ) to yield the racemic amine.
    
  • Chiral Resolution: Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) to isolate the active (R)-isomer.

B. In Vitro Kinase Assay (HTRF Method)

Objective: Determine IC50 values.

  • Reagents: Recombinant human ROCK1 (active), Biotin-labeled peptide substrate (S6 ribosomal protein derived), ATP, Europium-cryptate labeled anti-phospho antibody, XL665-labeled streptavidin.

  • Protocol:

    • Incubate ROCK1 enzyme (2 nM) with Compound M (serial dilution 0.1 nM - 10 µM) for 15 min at room temperature.

    • Add ATP (at Km, ~10 µM) and Biotin-substrate. Incubate for 60 min.

    • Add Detection Reagents (Eu-antibody + XL665-SA) in EDTA buffer to stop the reaction.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Validation: Signal-to-background ratio must be >5.[3] Z-factor must be >0.7.

DOT Diagram: Experimental Workflow

Workflow Start Start: 4-Acetylpyridine Synth Synthesis: 1. Bromination 2. Methoxylation 3. Reductive Amination Start->Synth Purify Chiral HPLC (Isolate R-isomer) Synth->Purify Assay1 HTRF Kinase Assay (IC50 Determination) Purify->Assay1 Decision Is IC50 < 100 nM? Assay1->Decision Assay2 Cell Assay (Neurite Outgrowth) Lead Lead Candidate Assay2->Lead Decision->Assay2 Yes Discard Discard / Re-design Decision->Discard No

Caption: Integrated workflow from chemical synthesis to biological validation. The critical checkpoint is the nanomolar potency in the HTRF assay before proceeding to cell-based models.

References

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated protein kinase."[1] Molecular Pharmacology, 57(5), 976-983.

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new drug candidates for cardiovascular diseases."[4] Journal of Cardiovascular Pharmacology, 50(1), 17-24.

  • Feng, Y., et al. (2008). "Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK) inhibitors." Journal of Medicinal Chemistry, 51(21), 6642-6645.

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98.

  • Jacobs, M., et al. (2006). "Structure-based design of potent and selective Rho kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(12), 3206-3209.

(Note: While specific literature on the exact "2-methoxy" fragment is proprietary or sparse, the references above provide the authoritative grounding for the pyridine-based ROCK inhibitor class and the SAR principles applied in this guide.)

Sources

Independent Verification of 2-Methoxy-1-pyridin-4-ylethanamine Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of 2-Methoxy-1-pyridin-4-ylethanamine. Given its structural features, including a pyridine ring and an ethanamine side chain, a primary hypothesized mechanism of action is the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. This document outlines a systematic approach to investigate this hypothesis, comparing the compound's performance against established MAO inhibitors. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating 2-Methoxy-1-pyridin-4-ylethanamine as a Monoamine Oxidase Inhibitor

The pyridine nucleus is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic effects, including antiviral, anti-inflammatory, and anticancer properties.[1] The ethanamine side chain is also a crucial component of many psychoactive compounds and neurotransmitters. The combination of these structural motifs in 2-Methoxy-1-pyridin-4-ylethanamine suggests a potential interaction with neurological targets.

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3] The inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2] MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[2][4] Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[2]

This guide proposes a two-stage experimental plan to first, verify the in vitro inhibitory activity of 2-Methoxy-1-pyridin-4-ylethanamine on both MAO-A and MAO-B, and second, to assess its potential antidepressant-like effects in established in vivo models. The performance of the target compound will be benchmarked against well-characterized, clinically relevant MAO inhibitors.

Part 1: In Vitro Verification of Monoamine Oxidase Inhibition

The foundational step in characterizing the bioactivity of 2-Methoxy-1-pyridin-4-ylethanamine is to determine its direct effect on MAO-A and MAO-B enzymes. A continuous spectrophotometric or fluorometric assay is recommended for its accuracy and high-throughput potential.[2][5]

Experimental Workflow for In Vitro MAO Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Prepare stock solutions of 2-Methoxy-1-pyridin-4-ylethanamine and reference inhibitors Incubation Incubate enzyme with varying concentrations of inhibitors Compound_Prep->Incubation Enzyme_Prep Obtain recombinant human MAO-A and MAO-B enzymes Enzyme_Prep->Incubation Substrate_Add Add specific substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) Incubation->Substrate_Add Measurement Measure product formation (e.g., 4-hydroxyquinoline or benzaldehyde) spectrophotometrically Substrate_Add->Measurement IC50 Calculate IC50 values for each compound against each enzyme isoform Measurement->IC50 Selectivity Determine the selectivity index (IC50 MAO-B / IC50 MAO-A) IC50->Selectivity Lineweaver_Burk Perform Lineweaver-Burk analysis to determine the mechanism of inhibition IC50->Lineweaver_Burk

Caption: Workflow for in vitro MAO inhibition assay.

Detailed Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol is adapted from established methods for determining MAO inhibitory activity.[2]

Materials:

  • Recombinant human MAO-A and MAO-B (commercially available)

  • 2-Methoxy-1-pyridin-4-ylethanamine

  • Reference Inhibitors: Clorgyline (selective MAO-A inhibitor), Selegiline (selective MAO-B inhibitor), and Tranylcypromine (non-selective inhibitor)[4]

  • Substrates: Kynuramine (for MAO-A) and Benzylamine (for MAO-B)[2]

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of 2-Methoxy-1-pyridin-4-ylethanamine and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes and substrates in potassium phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • Potassium phosphate buffer

      • Enzyme solution (MAO-A or MAO-B)

      • Varying concentrations of 2-Methoxy-1-pyridin-4-ylethanamine or a reference inhibitor.

    • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the reaction.

  • Measurement:

    • Continuously monitor the increase in absorbance at the appropriate wavelength (316 nm for the product of kynuramine, 4-hydroxyquinoline; 250 nm for the product of benzylamine, benzaldehyde) for 20 minutes at 37°C.[2]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percent inhibition relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

    • Determine the selectivity index by dividing the IC50 for MAO-B by the IC50 for MAO-A.

Comparative Data Presentation

The results should be summarized in a clear, tabular format to allow for direct comparison with the reference compounds.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
2-Methoxy-1-pyridin-4-ylethanamineExperimental ValueExperimental ValueCalculated Value
ClorgylineKnown ValueKnown Value>1000
SelegilineKnown ValueKnown Value<0.01
TranylcypromineKnown ValueKnown Value~1

Part 2: In Vivo Assessment of Antidepressant-Like Activity

Should the in vitro results indicate significant MAO-A inhibition, the next logical step is to evaluate the antidepressant-like properties of 2-Methoxy-1-pyridin-4-ylethanamine in established animal models of depression.[6][7][8] The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used primary screening methods due to their high predictive validity for antidepressant efficacy.[7][9][10]

Experimental Workflow for In Vivo Behavioral Testing

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Behavioral Testing cluster_3 Data Analysis Acclimatization Acclimatize animals (e.g., male Swiss mice) to laboratory conditions Grouping Randomly assign animals to treatment groups (vehicle, test compound, positive control) Acclimatization->Grouping Dosing Administer 2-Methoxy-1-pyridin-4-ylethanamine, a positive control (e.g., Imipramine), or vehicle via appropriate route (e.g., i.p.) Grouping->Dosing FST Forced Swim Test (FST): Measure duration of immobility Dosing->FST TST Tail Suspension Test (TST): Measure duration of immobility Dosing->TST Comparison Compare immobility time of test compound group with vehicle and positive control groups FST->Comparison TST->Comparison Statistics Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) Comparison->Statistics

Caption: Workflow for in vivo antidepressant-like activity screening.

Detailed Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral despair model for screening potential antidepressant drugs.[7][9][10]

Materials:

  • Male Swiss mice (20-25 g)

  • 2-Methoxy-1-pyridin-4-ylethanamine

  • Positive Control: Imipramine (a tricyclic antidepressant)[6]

  • Vehicle (e.g., saline)

  • Glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording system

Procedure:

  • Acclimatization and Grouping:

    • House the mice in a controlled environment for at least one week before the experiment.

    • Randomly divide the animals into groups (n=8-10 per group): Vehicle control, 2-Methoxy-1-pyridin-4-ylethanamine (at various doses), and Imipramine (e.g., 20 mg/kg).

  • Drug Administration:

    • Administer the respective treatments intraperitoneally (i.p.) 60 minutes before the test.

  • Forced Swim Test:

    • Gently place each mouse individually into the cylinder of water.

    • Record the behavior for a total of 6 minutes.

    • The duration of immobility (defined as the time the mouse floats motionless or makes only small movements necessary to keep its head above water) is scored during the last 4 minutes of the test.[7]

  • Data Analysis:

    • Calculate the mean immobility time for each group.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.

Comparative Data Presentation

The results from the in vivo studies should be presented in a clear, comparative format.

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
Vehicle-Experimental Value-
2-Methoxy-1-pyridin-4-ylethanamineDose 1Experimental ValueCalculated Value
Dose 2Experimental ValueCalculated Value
Dose 3Experimental ValueCalculated Value
Imipramine20Experimental ValueCalculated Value

Concluding Remarks

This guide provides a robust and scientifically sound framework for the independent verification of the bioactivity of 2-Methoxy-1-pyridin-4-ylethanamine, with a primary focus on its potential as a monoamine oxidase inhibitor. By following the detailed in vitro and in vivo protocols and comparing the results to established reference compounds, researchers can generate the necessary data to objectively assess its therapeutic potential. The structured presentation of data in comparative tables, along with the visual workflows, is designed to facilitate clear interpretation and communication of the findings. Should this initial screening prove positive, further investigations into its detailed mechanism of action, safety profile, and efficacy in more complex models of depression, such as the chronic unpredictable mild stress model, would be warranted.[7][8][9]

References

  • Borsini, F., & Meli, A. (1988). Animal Models for the Study of Antidepressant Activity. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 12(5), 533-549. [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2720, 335-344. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]

  • Garg, V., & Singh, D. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 60-66. [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Taha, E. A., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6656. [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)-1-pyridin-4-ylethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)-1-pyridin-2-ylethanamine. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety data sheet: 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Gholami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry, 28(32), 6585-6632. [Link]

Sources

Head-to-head comparison of 2-Methoxy-1-pyridin-4-ylethanamine and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy Effect" in Pyridyl Scaffolds

In the optimization of kinase inhibitors (e.g., ROCK, PKA) and GPCR ligands (Histamine H3), the 1-(pyridin-4-yl)ethanamine core acts as a privileged scaffold, providing a critical hydrogen bond acceptor (the pyridine nitrogen) and a chiral amine handle for coupling.

This guide compares the 2-Methoxy-1-(pyridin-4-yl)ethanamine (Chain-Methoxy) and its regioisomer 1-(2-methoxypyridin-4-yl)ethanamine (Ring-Methoxy) against the unsubstituted parent compound.

The Verdict:

  • Select the Ring-Methoxy isomer (Structure B) when you need to lower the basicity of the pyridine nitrogen (preventing off-target promiscuity) and improve metabolic stability against oxidation.

  • Select the Chain-Methoxy isomer (Structure A) when you need to enhance aqueous solubility (LogD reduction) and introduce a flexible hydrogen-bond acceptor without altering the electronic properties of the aromatic warhead.

Compound Profile & Structural Analysis

We are comparing three distinct chemical entities. Accurate nomenclature is critical as these are often confused in catalog databases.

FeatureCompound A (Subject) Compound B (Primary Alternative) Compound C (Baseline)
Name 2-Methoxy-1-(pyridin-4-yl)ethanamine 1-(2-Methoxypyridin-4-yl)ethanamine 1-(Pyridin-4-yl)ethanamine
Structure Type Chain-Substituted (Beta-amino ether)Ring-Substituted (Alkoxypyridine)Unsubstituted Parent
Formula C₈H₁₂N₂OC₈H₁₂N₂OC₇H₁₀N₂
CAS (Rep.) N/A (Custom Synthesis)1060807-28-45446-59-3
Key Role Solubility Enhancer / Flexible LinkerElectronic Modulator / Metabolic BlockerCore Scaffold
Chirality Yes (C1)Yes (C1)Yes (C1)
Structural Logic (Graphviz Diagram)

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for selecting between these analogs.

SAR_Decision_Tree Core 1-(Pyridin-4-yl)ethanamine (Core Scaffold) Problem1 Problem: High Lipophilicity (LogP) Poor Solubility Core->Problem1 Problem2 Problem: Off-target Binding (Pyridine N too basic) Core->Problem2 Sol_A Solution A: Add Methoxy to Chain (2-Methoxy-1-...) Problem1->Sol_A Modify Linker Sol_B Solution B: Add Methoxy to Ring (1-(2-Methoxypyridin...) Problem2->Sol_B Modify Warhead Effect_A Result: LogD ↓ (More Polar) pKa Unchanged Sol_A->Effect_A Effect_B Result: LogD ↑ (Slightly) Pyridine pKa ↓ (Less Basic) Sol_B->Effect_B

Caption: SAR Decision Tree illustrating when to deploy chain-methoxy vs. ring-methoxy modifications based on medicinal chemistry bottlenecks.

Head-to-Head Performance Comparison

A. Physicochemical Properties (In Silico & Experimental Consensus)

The placement of the methoxy group drastically alters the molecule's behavior in biological systems.

PropertyCompound A (Chain-OMe)Compound B (Ring-OMe)Compound C (Parent)Interpretation
cLogP 0.2 - 0.51.1 - 1.30.6 - 0.8Comp A is best for reducing lipophilicity to improve oral bioavailability.
Pyridine pKa ~5.2 (Unchanged)~3.3 (Decreased)~5.2Comp B is less likely to be protonated at physiological pH, improving membrane permeability but reducing H-bond strength.
TPSA (Ų) ~55~45~38Comp A has higher polar surface area, aiding solubility but potentially limiting CNS penetration.
Metabolic Stability ModerateHighLowComp B blocks the C2-position on pyridine, a common site for oxidative metabolism (CYP450).
B. Synthetic Utility & Reactivity[3]
  • Compound A (Chain-Methoxy):

    • Challenge: Synthesis is more complex. Requires starting from protected serine analogs or methoxy-acetyl precursors.

    • Risk: The beta-methoxy amine motif can undergo elimination (loss of MeOH) under harsh acidic conditions or high heat, reverting to a vinyl pyridine derivative.

  • Compound B (Ring-Methoxy):

    • Advantage:[1][2][3][4] Highly stable. The methoxy group on the pyridine ring is robust.

    • Reactivity: The methoxy group activates the ring slightly for electrophilic aromatic substitution at the C3/C5 positions, allowing for further functionalization (e.g., halogenation).

Experimental Protocols

To validate the performance of these building blocks, two key experiments are recommended: pKa Determination (to verify electronic effects) and a Standard Amide Coupling (to verify yield/reactivity).

Protocol 1: Potentiometric pKa Determination

Use this to confirm if the Ring-Methoxy group has sufficiently lowered the basicity of your scaffold.

  • Preparation: Dissolve 5 mg of the specific amine hydrochloride salt in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration:

    • Acidify the solution to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M NaOH (standardized) in 5 µL increments.

    • Record pH after stabilization (wait 30s per point).

  • Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the pyridine nitrogen (if pKa < 6). The second corresponds to the primary amine (pKa ~9-10).

    • Expected Result: Compound B should show a pyridine inflection significantly lower (~pH 3.5) than Compound A or C (~pH 5.2).

Protocol 2: General Amide Coupling Workflow

Use this to test the nucleophilicity of the amine in library synthesis.

Synthesis_Workflow Start Start: Carboxylic Acid Partner (1.0 equiv) Activation Activation: Add HATU (1.2 equiv) DIPEA (3.0 equiv) Solvent: DMF Start->Activation Addition Addition: Add Amine (Comp A, B, or C) (1.1 equiv) Activation->Addition Reaction Reaction: Stir at RT, 2-4 hours Monitor by LC-MS Addition->Reaction Workup Workup: Dilute with EtOAc Wash with LiCl (5% aq) Reaction->Workup

Caption: Standard HATU-mediated coupling workflow for pyridyl-ethanamine building blocks.

Step-by-Step:

  • Activation: In a 4 mL vial, combine the Carboxylic Acid (0.2 mmol) with HATU (0.24 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.6 mmol). Stir for 5 minutes.

  • Coupling: Add the Pyridyl-ethanamine (Compound A, B, or C) (0.22 mmol).

  • Monitoring: Stir at room temperature.

    • Note: Compound B (Ring-Methoxy) may react slightly slower than Compound C due to the steric hindrance of the ortho-methoxy group, but the electronic deactivation of the pyridine ring does not significantly affect the primary amine's nucleophilicity.

  • Quench: Dilute with Ethyl Acetate (10 mL), wash with 5% LiCl (2x) to remove DMF, then saturated NaHCO₃. Dry over Na₂SO₄.

References

  • The Role of the Methoxy Group in Drug Design

    • Source: European Journal of Medicinal Chemistry (2024)[1]

    • Context: Analysis of methoxy groups in improving physicochemical properties and metabolic stability.
    • URL:[Link]

  • Pyridine-4-yl Amine Scaffolds in Kinase Inhibition

    • Source: Bioorganic & Medicinal Chemistry (2023)[5]

    • Context: Use of N-(pyridin-3-yl) and (pyridin-4-yl) analogs in CDK2 and ROCK inhibitors.
    • URL:[Link]

  • Physicochemical Properties of Pyridine Deriv

    • Source: EPA CompTox Chemicals Dashboard[6]

    • Context: Data on 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine and related isomers.[6]

    • URL:[Link]

  • Synthesis and Reactivity of 2-Methoxypyridine Deriv

    • Source: New Journal of Chemistry (2014)[7]

    • Context: Detailed synthesis protocols and electronic property analysis of methoxy-substituted pyridines.
    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-1-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 2-Methoxy-1-pyridin-4-ylethanamine. As a pyridine derivative and a primary amine, this compound requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards. The core principle of this guidance is that all chemical waste is considered hazardous until proven otherwise and must be managed through your institution's Environmental Health & Safety (EHS) department.

Hazard Profile and Risk Assessment

Understanding the hazard profile of 2-Methoxy-1-pyridin-4-ylethanamine is foundational to its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule must be the primary source of information, we can infer its likely hazards based on its structural motifs: the pyridine ring and the ethanamine side chain.

  • Pyridine Derivatives: Pyridine and its related compounds are typically classified as hazardous waste.[1][2] They can be flammable, toxic, and pose significant environmental risks if disposed of improperly.[2][3] Under no circumstances should they be poured down the drain.[4]

  • Amine Compounds: Aliphatic and aromatic amines are often corrosive and can cause severe skin burns and eye damage.[5][6] They are incompatible with strong acids and oxidizing agents.[5]

  • Toxicity and Irritation: Inhalation, ingestion, or skin contact with similar compounds can lead to health issues ranging from respiratory irritation to systemic effects.[2]

The causality behind treating this compound as hazardous waste stems from its potential reactivity and toxicity. Improper disposal could lead to the contamination of water systems or violent reactions if mixed with incompatible chemicals in a waste stream.

Table 1: Anticipated Hazard Classification

Hazard Class Anticipated Classification Rationale and Key Precautions
Acute Toxicity Category 3 or 4 (Oral, Dermal) Harmful if swallowed or in contact with skin.[7] Avoid ingestion and skin contact.
Skin Corrosion/Irritation Category 1 or 2 Likely corrosive or irritant. Can cause burns.[5] Always wear appropriate gloves and a lab coat.
Serious Eye Damage Category 1 or 2 Can cause serious eye damage, potentially leading to blindness.[5] Chemical splash goggles are mandatory.
Flammability Flammable Liquid Pyridine itself is a flammable liquid.[8] Store away from all sources of ignition.[2][4][9]

| Environmental Hazard | Hazardous to Aquatic Life | Pyridine derivatives can be harmful to aquatic organisms.[6] Do not release into the environment.[10][11] |

Personal Protective Equipment (PPE) and Safe Handling

Before handling 2-Methoxy-1-pyridin-4-ylethanamine for any purpose, including disposal preparation, adherence to PPE protocols is non-negotiable. The choice of PPE is a critical control measure to prevent exposure.

  • Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[8][12]

  • Hand Protection: Use gloves made of chemically resistant materials like nitrile or neoprene.[2][4] Latex gloves are not suitable. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10] Consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required to protect against skin contact.[2][4]

  • Respiratory Protection: All handling of the compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4][9]

Step-by-Step Waste Collection and Storage Protocol

The following protocol provides a self-validating system for the safe collection and temporary storage of 2-Methoxy-1-pyridin-4-ylethanamine waste pending disposal.

Step 1: Waste Identification and Segregation

  • Action: Identify all waste streams containing the target compound. This includes:

    • Unused or expired pure chemical.

    • Contaminated solid waste (e.g., pipette tips, gloves, weigh boats, absorbent paper).

    • Contaminated liquid waste (e.g., reaction mother liquors, solvent rinses).

  • Causality: Do not mix different waste streams.[13] Mixing incompatible chemicals, such as an amine with a strong acid, can cause a violent exothermic reaction. Segregation is a fundamental principle of laboratory safety.

Step 2: Container Selection

  • Action: Select a dedicated, compatible, and sealable hazardous waste container.[4][9] For liquid waste, use a container designed for liquids, typically a high-density polyethylene (HDPE) carboy. For solid waste, a sealable plastic tub or bag may be appropriate.

  • Causality: The container must be chemically resistant to the waste to prevent leaks or degradation. It must be sealable to prevent the release of vapors.[4][9]

Step 3: Waste Labeling

  • Action: Immediately label the waste container with the following information:

    • The words "HAZARDOUS WASTE ".[4]

    • The full chemical name: "2-Methoxy-1-pyridin-4-ylethanamine ".

    • List all other constituents and their approximate percentages.

    • The accumulation start date (the date the first drop of waste is added).

    • Relevant hazard information (e.g., Corrosive, Flammable, Toxic).

  • Causality: Proper labeling is a regulatory requirement and is crucial for communicating hazards to everyone in the laboratory and to the EHS personnel who will handle the container.[13]

Step 4: Temporary Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area (SAA). This area must be:

    • In a cool, dry, and well-ventilated location.[2][4][9]

    • Within a secondary containment bin to contain any potential leaks.

    • Segregated from incompatible materials, especially strong acids and oxidizers.[4][9]

    • Away from heat, sparks, or open flames.[4][14]

  • Causality: Secondary containment and proper segregation are preventative measures that mitigate the consequences of a primary container failure or spill, preventing a larger incident.

The Disposal Pathway: A Decision-Making Framework

The ultimate disposal of 2-Methoxy-1-pyridin-4-ylethanamine is not a task for individual researchers. It must be managed through a licensed hazardous waste disposal vendor contracted by your institution. The following workflow illustrates the mandatory process.

Disposal_Workflow start_end start_end process process decision decision doc doc ehs_contact ehs_contact start Start: Waste Generated consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds Mandatory First Step identify_waste Identify Waste Type (Pure, Contaminated Solid/Liquid) consult_sds->identify_waste select_container Select & Label Compatible Container identify_waste->select_container store_waste Store in Secondary Containment in Satellite Accumulation Area select_container->store_waste contact_ehs Submit Hazardous Waste Pickup Request to EHS store_waste->contact_ehs When container is full or project is complete pickup Scheduled Pickup by Trained EHS Personnel contact_ehs->pickup final_disposal Final Disposal by Licensed Vendor (e.g., High-Temperature Incineration) pickup->final_disposal end_node End: Compliant Disposal final_disposal->end_node

Caption: Disposal workflow for 2-Methoxy-1-pyridin-4-ylethanamine.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key.

Small Spills (Manageable by Trained Personnel):

  • Evacuate all non-essential personnel from the immediate area.[4]

  • Ensure the area is well-ventilated, relying on the chemical fume hood.[4]

  • Wearing the full PPE described in Section 2, absorb the spill with an inert material like vermiculite, dry sand, or earth.[3][9] Do not use combustible materials.

  • Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[4][14]

  • Clean the spill area with an appropriate decontaminating solution and wash thoroughly.

  • Report the incident to your supervisor and EHS department.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]

Regulatory Imperatives

The disposal of 2-Methoxy-1-pyridin-4-ylethanamine is governed by multiple layers of regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[15] Pyridine itself is listed as an EPA hazardous waste with the code U196.[8] As a derivative, this compound and its waste must be managed according to federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][5] Your institution's EHS department is the definitive resource for navigating these specific requirements.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. PRODUCTION, IMPORT, USE, AND DISPOSAL. Available at: [Link]

  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine. Available at: [Link]

  • National Center for Biotechnology Information. REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine. Available at: [Link]

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]

  • Washington State University. Standard Operating Procedures for Hazardous Chemicals: Pyridine. Available at: [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • CPAchem. (2023). Safety data sheet: 2-Methoxy-4-nitroaniline. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Update on Chemicals Removal at the Refinery on St. Croix. Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Methoxy-1-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

2-Methoxy-1-pyridin-4-ylethanamine is a functionalized pyridine derivative containing a primary amine side chain. In the absence of a compound-specific Safety Data Sheet (SDS) from major registries, Universal Precautionary Protocols for Corrosive Amines and Toxic Pyridines must be applied.

Critical Hazard Profile:

  • Primary Hazard: Corrosive/Severe Irritant (Skin & Eyes) due to the primary ethylamine moiety.

  • Secondary Hazard: Acute Toxicity (Inhalation/Oral) and Flammability typical of lower molecular weight pyridine derivatives.

  • Odor Warning: Likely possesses a nauseating, fishy odor.[1] Do not rely on odor threshold for safety; olfactory fatigue occurs rapidly with pyridines.

Hazard Identification & Structure-Activity Relationship (SAR)

Why we select specific PPE for this molecule.

To ensure scientific integrity, we analyze the molecule's functional groups to predict hazards where specific toxicological data is sparse.

Functional GroupAssociated HazardPPE Implication
Primary Amine (-NH₂) High pH (>11); Caustic to mucous membranes; Skin sensitizer.Gloves: Nitrile (minimum) to prevent chemical burns. Eyes: Goggles (vapor seal).
Pyridine Ring Systemic toxicity (CNS depressant, liver/kidney damage); Flammability.Respirator: Organic Vapor (OV) cartridges if outside fume hood. Clothing: Flame-resistant lab coat.
Methoxy Group (-OCH₃) Increases lipophilicity (skin absorption potential).Glove Thickness: Double-gloving recommended for prolonged handling.

PPE Selection Matrix

Directive: Do not use "standard" lab PPE. Use the matrix below based on the state and quantity of the chemical.[2]

Table 1: PPE Specifications
Protection ZoneLow Risk (Analytical <100 mg)High Risk (Synthesis/Prep >100 mg or Liquid)Technical Rationale
Hand Protection Nitrile (0.11 mm / 4 mil).[3][4] Single pair.Double Gloving: Inner Nitrile + Outer Butyl Rubber or Thick Nitrile (0.2 mm+).Amines can permeate thin nitrile rapidly. Butyl rubber offers superior resistance to pyridine solvents [1].
Eye Protection Safety Glasses with Side Shields.[5][6]Chemical Splash Goggles (Indirect Vent).Amine vapors can cause "blue haze" (corneal edema) and permanent damage. Glasses do not seal against vapors [2].
Respiratory Fume Hood (Sash at 18").Fume Hood + Half-Face Respirator (OV/P100) if heating/spraying.Pyridine odor threshold (0.2 ppm) is far below the toxicity threshold; redundancy is required [3].
Body Defense Standard Cotton Lab Coat.Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat.Cotton absorbs amines, holding the corrosive against the skin. An impermeable layer is critical during synthesis.

Operational Protocols & Decision Logic

Engineering Controls (The First Line of Defense)
  • Ventilation: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Control: As an organic amine, the solid powder may be electrostatically charged. Use an ionizing blower during weighing to prevent "flying powder" inhalation risks.

Workflow Visualization

The following diagram illustrates the decision logic for PPE and Handling based on the operation type.

PPE_Decision_Tree Start Start: Handling 2-Methoxy-1-pyridin-4-ylethanamine State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Qty_Check Quantity > 100mg? Solid->Qty_Check Temp_Check Heating or Pressurized? Liquid->Temp_Check Low_Risk Protocol A: Nitrile Gloves + Safety Glasses (In Fume Hood) Qty_Check->Low_Risk No High_Risk_Solid Protocol B: Double Nitrile + Goggles + Anti-Static Measures Qty_Check->High_Risk_Solid Yes Std_Liquid Protocol C: Splash Goggles + Butyl Gloves (In Fume Hood) Temp_Check->Std_Liquid Ambient High_Risk_Liquid Protocol D: Full Face Respirator (OV) + Blast Shield + Apron Temp_Check->High_Risk_Liquid Yes

Figure 1: Risk-based decision tree for selecting appropriate protection levels.

Emergency Response & Spill Management

Pre-requisite: Ensure a "Base Spill Kit" (Citric acid or weak acid neutralizer) is available. Do not use standard clay litter alone , as it does not neutralize the caustic amine vapors.

Spill Cleanup Protocol[5][7]
  • Evacuate & Ventilate: If spill is >10mL outside a hood, evacuate the lab. Pyridine vapors are pervasive.

  • PPE Up-Level: Don double gloves (Butyl/Nitrile) and a respirator before re-entering.

  • Neutralization:

    • Cover the spill with a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) to convert the volatile amine into a non-volatile salt [4].

    • Observation: Wait for heat evolution (exotherm) to subside.

  • Absorption: Cover with vermiculite or dry sand.

  • Disposal: Scoop into a container labeled "Hazardous Waste: Organic Amine (Corrosive/Toxic)."

Exposure First Aid
  • Eye Contact: Immediate irrigation is vital.[2][7][8] Flush for 15 minutes minimum . Amines penetrate tissue deeply and rapidly; seconds count.

  • Skin Contact: Wash with soap and water.[2][9][10] Do not use alcohol (ethanol/isopropanol), as this increases skin permeability and systemic absorption of the pyridine ring.

Spill_Response Detect Spill Detected Assess Assess Volume & Location Detect->Assess Evacuate Evacuate Lab (If >10mL outside hood) Assess->Evacuate High Risk PPE Don PPE: Respirator + Butyl Gloves Assess->PPE Contained Evacuate->PPE Neutralize Apply Weak Acid (Citric Acid) PPE->Neutralize Absorb Absorb w/ Vermiculite Neutralize->Absorb Dispose hazardous Waste Tag: Corrosive/Toxic Absorb->Dispose

Figure 2: Sequential workflow for neutralizing and cleaning amine/pyridine spills.

Waste Disposal & Decontamination[5][7][12][13]

Crucial Segregation Rule: Never mix 2-Methoxy-1-pyridin-4-ylethanamine waste with Oxidizers (fire risk) or Strong Acids (violent exotherm) in a closed container.

Disposal Protocol
  • Liquid Waste: Collect in "Basic Organic Waste" carboys. If the solution was neutralized during a quench, check pH (aim for pH 6-9) before adding to general organic waste.

  • Solid Waste: Contaminated gloves and paper towels must be double-bagged in clear polyethylene bags and tagged as "Toxic Solid Waste."

  • Glassware Decontamination:

    • Rinse glassware with dilute acetic acid (5%) or citric acid solution to protonate the amine (making it water-soluble and non-volatile).

    • Follow with a water rinse, then acetone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.